Carprofen-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661858 | |
| Record name | 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-42-5 | |
| Record name | 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Carprofen-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Carprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. This isotopically labeled compound serves as an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis by mass spectrometry.
Introduction
Carprofen is a member of the propionic acid class of NSAIDs, known for its analgesic and anti-inflammatory properties.[1] It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[2] The introduction of deuterium at the α-methyl position of the propionic acid side chain (this compound) provides a stable isotope-labeled version of the molecule. This labeling results in a mass shift of +3 atomic mass units, allowing for its clear differentiation from the unlabeled drug in mass spectrometric analyses.[3] this compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Carprofen in biological matrices such as plasma, milk, and muscle tissue.[4]
Synthesis of this compound
The synthesis of this compound can be adapted from established synthetic routes for Carprofen, with the key modification being the introduction of a deuterated methyl group. A plausible and efficient synthetic approach involves the deuteromethylation of a suitable carboxylic acid precursor.
Proposed Synthetic Pathway
A robust method for the synthesis of this compound involves the α-deuteromethylation of the 2-(6-chloro-9H-carbazol-2-yl)acetic acid ester, followed by hydrolysis. This pathway is advantageous as it introduces the deuterium label at a late stage of the synthesis.
References
- 1. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis [mdpi.com]
- 2. Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. 卡洛芬-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Physical and chemical properties of Carprofen-d3 analytical standard.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of the Carprofen-d3 analytical standard. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This guide includes key data presented in a clear, tabular format, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
Core Physical and Chemical Properties
This compound is the deuterated analog of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). The introduction of deuterium isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Property | Value | Reference |
| Chemical Name | 6-Chloro-α-(methyl-d3)-9H-carbazole-2-acetic acid | [1] |
| Synonyms | (±)-Carprofen-d3, 6-Chloro-α-methyl-d3-9H-carbazole-2-acetic acid | [1] |
| Molecular Formula | C₁₅D₃H₉ClNO₂ | [1] |
| Molecular Weight | 276.73 g/mol | [1] |
| CAS Number | 1173019-42-5 | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 197-198°C (for Carprofen) | [2] |
| Solubility | Soluble in ethanol. Insoluble in water. | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of analytical standards. Below are the expected spectral characteristics for Carprofen, which are anticipated to be nearly identical for this compound, with the exception of mass spectrometry data where a mass shift is observed.
| Spectroscopic Data | Description |
| ¹H NMR | Predicted spectra are available and show characteristic peaks for the aromatic and aliphatic protons of the carbazole and propionic acid moieties. |
| ¹³C NMR | Predicted spectra indicate the presence of all 15 carbon atoms in the Carprofen structure. |
| Infrared (IR) | The IR spectrum of Carprofen shows characteristic absorption bands for C=O stretching of the carboxylic acid and ketone groups, an O-H band, and C=C stretching of the aromatic ring. |
| Mass Spectrometry (MS) | The mass spectrum of this compound will show a molecular ion peak at m/z 276.73, which is 3 units higher than that of non-deuterated Carprofen due to the presence of three deuterium atoms. |
Mechanism of Action: COX Inhibition
Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] It shows a preferential inhibition of COX-2 over COX-1.[2] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3] The selective inhibition of COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme, which plays a role in protecting the gastric mucosa.
Experimental Protocols
This compound is primarily used as an internal standard in chromatographic methods for the quantification of Carprofen in biological matrices.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is widely used for the sensitive and selective quantification of Carprofen in samples such as plasma, milk, and tissue.[4]
Sample Preparation:
-
To 1 mL of the biological matrix (e.g., plasma), add a known amount of this compound solution in methanol as the internal standard.
-
Perform a protein precipitation step by adding acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is then evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC-MS/MS system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used.[5][6]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[6]
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[5][6]
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Carprofen and this compound are monitored for quantification. For Carprofen, a potential transition could be m/z 272.1 → 228.1, while for this compound, it would be m/z 275.1 → 231.1.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of Carprofen, often requiring derivatization to increase volatility.
Sample Preparation and Derivatization:
-
A biological sample is spiked with this compound as the internal standard.
-
An extraction, such as liquid-liquid extraction with an organic solvent, is performed.
-
The extracted analyte is then derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form a more volatile trimethylsilyl (TMS) derivative.[7]
GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis.
Mass Spectrometric Detection:
-
Ionization Mode: Electron ionization (EI) is typically used.
-
Selected Ion Monitoring (SIM): Specific ions for the derivatized Carprofen and this compound are monitored for quantification.
Conclusion
The this compound analytical standard is an indispensable tool for the accurate and reliable quantification of Carprofen in various biological matrices. Its well-defined physical and chemical properties, coupled with its use in robust analytical methods like HPLC-MS/MS and GC-MS, make it a critical component in pharmacokinetic, toxicological, and drug metabolism studies. This guide provides essential technical information to support the effective use of this compound in a research and development setting.
References
- 1. This compound VETRANAL , analytical standard 1173019-42-5 [sigmaaldrich.com]
- 2. Carprofen - LKT Labs [lktlabs.com]
- 3. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Understanding the Mass Shift of Carprofen-d3 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass shift of Carprofen-d3, a deuterated internal standard used in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Carprofen by mass spectrometry. This document details the principles behind the use of deuterated standards, experimental protocols for analysis, and the specific mass transitions observed for both Carprofen and its deuterated analog.
The Principle of Deuterated Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly in complex biological matrices, internal standards are crucial for achieving accurate and precise results. Deuterated stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1][2][3]
The core principle lies in the co-elution of the analyte and its deuterated counterpart during chromatography and their similar ionization behavior in the mass spectrometer's ion source.[1] By adding a known amount of the deuterated standard to a sample at the beginning of the preparation workflow, it experiences the same analytical variations as the target analyte, including extraction losses, matrix effects (ion suppression or enhancement), and instrumental drift.[2][4] The ratio of the analyte's signal to the internal standard's signal remains constant, even with fluctuations in absolute signal intensities. This normalization significantly improves the accuracy and precision of quantification.[2]
This compound is the deuterated analog of Carprofen, where three hydrogen atoms have been replaced by deuterium atoms. This results in a mass increase of 3 Daltons (Da), providing a distinct mass-to-charge ratio (m/z) that allows the mass spectrometer to differentiate it from the unlabeled Carprofen.
Quantitative Data: Mass Transitions of Carprofen and this compound
The analysis of Carprofen and this compound is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique involves the selection of a specific precursor ion in the first quadrupole, fragmentation of the precursor ion in the collision cell (second quadrupole), and detection of a specific product ion in the third quadrupole. This highly selective and sensitive method ensures accurate quantification even in complex matrices.
The table below summarizes the key quantitative data for the mass spectrometric analysis of Carprofen and this compound. The data is presented for analysis in negative electrospray ionization (ESI) mode.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Carprofen | 271.8 | 228.0 | Quantitation |
| Carprofen | 271.8 | 225.9 | Confirmation |
| This compound | 275.0 | 231.2 | Internal Standard |
Experimental Protocols
The following sections outline a typical experimental workflow for the analysis of Carprofen in biological matrices using this compound as an internal standard.
Sample Preparation (Plasma)
A common method for extracting Carprofen from plasma is protein precipitation.[5]
-
To 200 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 25 µL of the this compound internal standard solution (e.g., 10 µg/mL).
-
Add 475 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation is crucial for separating Carprofen from other matrix components.
-
LC System: A UPLC Acquity system or equivalent.[5]
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[5]
-
Column Temperature: 40°C.[5]
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 5.0.[5]
-
Mobile Phase B: Methanol:Acetonitrile:Formic Acid (80:20:0.1, v/v/v).[5]
-
Flow Rate: 0.35 mL/min.[5]
-
Injection Volume: 5 µL.
-
Gradient Elution: [5]
-
0-0.1 min: 98% A
-
0.1-1 min: Linear gradient from 98% A to 2% A
-
1-2 min: Hold at 2% A
-
2.1-4 min: Return to initial conditions (98% A)
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 3000).[5]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
Ion Spray Voltage: -4500 V.[5]
-
Source Temperature: 450°C.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the table above.
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
References
Deuterium-Labeled Carprofen: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterium-labeled Carprofen in metabolic studies. Carprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety. The use of stable isotope-labeled compounds, particularly deuterium-labeled Carprofen, offers a powerful tool for elucidating its metabolic pathways and pharmacokinetic profile.[1][2] This guide provides a comprehensive overview of the synthesis, experimental protocols, and metabolic pathways of deuterium-labeled Carprofen, supported by quantitative data and visual diagrams.
Introduction to Deuterium Labeling in Drug Metabolism
Stable isotope labeling is a fundamental technique in drug metabolism research.[1] Deuterium (²H), a stable isotope of hydrogen, can be strategically incorporated into a drug molecule, creating a "heavy" version of the compound. This isotopic labeling does not significantly alter the physicochemical properties of the drug but provides a distinct mass signature that can be readily detected by mass spectrometry.[2] This allows researchers to differentiate the administered drug and its metabolites from endogenous compounds, providing a clear and unambiguous way to trace the metabolic fate of the drug in vivo and in vitro. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes lead to altered metabolic rates, providing further insights into metabolic pathways.[2][3]
Synthesis of Deuterium-Labeled Carprofen
One plausible synthetic approach, based on established methods for synthesizing Carprofen and other deuterated compounds, could involve the following key steps[4][5]:
-
Synthesis of a suitable Carprofen precursor: A late-stage intermediate in a known Carprofen synthesis pathway would be the ideal starting material.
-
Introduction of Deuterium: Deuterium can be introduced via several methods, such as:
-
Reductive amination with a deuterated reducing agent: If the synthesis involves the formation of an amine, a deuterated borohydride reagent (e.g., sodium borodeuteride) can be used.
-
Alkylation with a deuterated alkyl halide: If a methyl or ethyl group is added, a deuterated version of the corresponding alkyl halide can be employed.
-
H/D exchange reactions: Under specific catalytic conditions (e.g., using a palladium catalyst and a deuterium source like D₂O), hydrogen atoms at certain positions on the molecule can be exchanged for deuterium atoms.[6]
-
It is crucial to control the position and number of deuterium atoms incorporated to ensure the label is stable and does not interfere with the metabolic processes being studied. The final deuterated Carprofen product would then be purified and its isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.
Metabolic Pathways of Carprofen
Carprofen undergoes extensive metabolism in various species, primarily through two main pathways: glucuronidation and oxidation (hydroxylation).[7] The specific metabolites and their relative abundance can vary between species.
1. Glucuronidation:
This is a major metabolic pathway for Carprofen in many species, including humans, dogs, and rats.[7] The carboxylic acid group of Carprofen is conjugated with glucuronic acid to form an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have identified UGT2B7 as a key enzyme involved in the glucuronidation of Carprofen.[8]
2. Hydroxylation:
The carbazole ring of Carprofen can be hydroxylated at various positions. This is a Phase I metabolic reaction typically catalyzed by cytochrome P450 (CYP) enzymes.[9] The resulting hydroxy metabolites can then be further conjugated, for example, with glucuronic acid, before excretion.
Below is a diagram illustrating the primary metabolic pathways of Carprofen.
Experimental Protocols for Metabolic Studies
The use of deuterium-labeled Carprofen as an internal standard is a common practice in quantitative bioanalytical methods. Below are detailed methodologies for typical in vitro and in vivo metabolic studies.
In Vitro Metabolism using Liver Microsomes
This experiment aims to investigate the metabolism of Carprofen in a controlled environment using liver microsomes, which are rich in drug-metabolizing enzymes.
1. Materials:
-
Deuterium-labeled Carprofen (for use as an internal standard)
-
Unlabeled Carprofen
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction and protein precipitation)
-
LC-MS/MS system
2. Experimental Workflow:
3. Detailed Procedure:
-
Prepare a stock solution of unlabeled Carprofen in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the Carprofen stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing a known concentration of deuterium-labeled Carprofen as an internal standard.
-
Vortex the mixture and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system for analysis.
In Vivo Pharmacokinetic Study
This study aims to determine the pharmacokinetic profile of Carprofen in a living organism.
1. Materials:
-
Deuterium-labeled Carprofen (for use as an internal standard)
-
Unlabeled Carprofen formulation for administration (e.g., oral or intravenous)
-
Test subjects (e.g., rats or dogs)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Sample processing reagents (e.g., acetonitrile)
-
LC-MS/MS system
2. Experimental Workflow:
3. Detailed Procedure:
-
Administer a known dose of unlabeled Carprofen to the test subjects.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
To a known volume of plasma, add a known amount of deuterium-labeled Carprofen as an internal standard and a protein precipitating agent like acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the concentration of Carprofen in each plasma sample using a calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters.
Quantitative Data and Pharmacokinetic Parameters
While specific comparative pharmacokinetic data for deuterium-labeled versus non-deuterated Carprofen is not publicly available, the following tables present typical pharmacokinetic parameters for unlabeled Carprofen in various species. A study using deuterium-labeled Carprofen would aim to generate a similar dataset for the labeled compound to assess any potential kinetic isotope effects.
Table 1: Pharmacokinetic Parameters of Carprofen in Dogs (Oral Administration)
| Parameter | Value | Unit |
| Cmax | 18.7 | µg/mL |
| Tmax | 1-3 | hours |
| AUC | 101.9 | µg*h/mL |
| Half-life (t½) | ~8 | hours |
Data compiled from publicly available literature.
Table 2: Pharmacokinetic Parameters of Carprofen in Cats (Subcutaneous Administration)
| Parameter | Value | Unit |
| Cmax | ~15 | µg/mL |
| Tmax | ~4 | hours |
| AUC | ~250 | µg*h/mL |
| Half-life (t½) | ~20 | hours |
Data compiled from publicly available literature.
Table 3: Pharmacokinetic Parameters of Carprofen in Horses (Intravenous Administration)
| Parameter | Value | Unit |
| Half-life (t½) | 18.1 | hours |
| Volume of distribution (Vd) | 0.25 | L/kg |
| Clearance (Cl) | 58.9 | mL/min |
| AUC | 57.9 | µg*h/mL |
Data compiled from publicly available literature.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. The use of a deuterium-labeled internal standard is critical for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response.
LC-MS/MS Parameters for Carprofen Analysis:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for Carprofen due to its acidic nature.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both unlabeled Carprofen and its deuterium-labeled internal standard.
-
Mass Spectrometry Fragmentation:
The fragmentation pattern of Carprofen in the mass spectrometer is key to its specific detection. While the exact fragmentation of a specific deuterium-labeled Carprofen would depend on the position of the deuterium atoms, the general fragmentation of the parent molecule involves the loss of the carboxylic acid group. For a deuterated analog, the corresponding fragment ion would have a mass shift equivalent to the number of deuterium atoms in that fragment.
Conclusion
Deuterium-labeled Carprofen is an invaluable tool for researchers in drug metabolism and pharmacokinetics. Its use allows for precise and accurate quantification in biological samples and facilitates the elucidation of metabolic pathways. While specific data on the comparative pharmacokinetics of deuterated Carprofen remains limited in the public domain, the methodologies and metabolic information presented in this guide provide a solid foundation for designing and conducting robust metabolic studies. Further research into the synthesis and metabolic profile of deuterium-labeled Carprofen will continue to enhance our understanding of this important veterinary drug.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of carprofen, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective inhibition of carprofen towards UDP-glucuronosyltransferase (UGT) 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Carprofen-d3: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. It is designed to serve as a comprehensive resource for researchers, analytical scientists, and drug development professionals on the application of this compound as a stable isotope-labeled internal standard in quantitative bioanalytical studies.
Introduction to Carprofen and the Role of a Stable Isotope-Labeled Internal Standard
Carprofen is a widely used NSAID in veterinary medicine for its analgesic and anti-inflammatory properties.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of stable isotopes (e.g., deuterium). This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and co-ionization corrects for variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 6-Chloro-α-methyl-d3-9H-carbazole-2-acetic acid | |
| Synonyms | rac this compound; Imadyl-d3; Rimadyl-d3 | [4] |
| CAS Number | 1173019-42-5 | |
| Molecular Formula | C₁₅D₃H₉ClNO₂ | |
| Molecular Weight | 276.73 g/mol | |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥97% | [4] |
| Storage | -20°C Freezer, Under Inert Atmosphere | [4] |
Mechanism of Action of Carprofen: The COX Signaling Pathway
Carprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, with a noted selectivity for COX-2 over COX-1 in some species.[6][7] The following diagram illustrates the simplified signaling pathway.
Caption: Carprofen inhibits COX enzymes, with greater selectivity for COX-2.
Experimental Protocols for Quantitative Analysis using this compound
The following sections provide detailed methodologies for the quantification of Carprofen in various biological matrices using this compound as an internal standard.
Analysis of Carprofen in Swine Plasma
This protocol is adapted from a study on the pharmacokinetics of Carprofen in swine.
Sample Preparation:
-
Pipette 200 µL of swine plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of this compound internal standard solution (concentration to be optimized, e.g., 10 µg/mL).
-
Add 475 µL of methanol to precipitate proteins.
-
Vortex mix the sample thoroughly.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Value |
| LC System | Agilent 1200 series |
| Column | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-0.1 min, 2% B; 0.1-1 min, 2-98% B; 1-2 min, 98% B; 2-2.1 min, 98-2% B; 2.1-4 min, 2% B |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| MS System | AB Sciex 3200 QTRAP |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 450 °C |
| MRM Transitions | Carprofen: 271.8 -> 228.0 (quantifier), 271.8 -> 225.9 (qualifier); this compound: 275.0 -> 231.2 |
Analysis of Carprofen in Milk
This protocol is a general procedure based on methods for NSAID analysis in milk.[8][9]
Sample Preparation:
-
Measure 5 mL of milk into a 50 mL polypropylene centrifuge tube.
-
Add 50 µL of this compound internal standard solution (e.g., 1 µg/mL).
-
Add 10 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Add salts (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Value |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Carprofen from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Carprofen: 272.1 -> 228.1; this compound: 275.1 -> 231.1 |
Analysis of Carprofen in Greyhound Urine
This protocol is based on a study of Carprofen and its metabolites in greyhound urine.[10]
Sample Preparation:
-
To 1 mL of urine, add 50 µL of this compound internal standard.
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
-
Perform solid-phase extraction (SPE) using a mixed-mode cartridge.
-
Condition the cartridge with methanol and water.
-
Load the hydrolyzed urine sample.
-
Wash with a weak organic solvent to remove interferences.
-
Elute Carprofen and this compound with an appropriate solvent (e.g., methanol with 2% formic acid).
-
-
Evaporate the eluate to dryness.
-
Reconstitute in mobile phase for analysis.
Analytical Technique: While the original study used GC-MS after derivatization, a modern approach would utilize LC-MS/MS with parameters similar to those described for plasma and milk.
Workflow Diagrams
General Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of Carprofen in biological samples using this compound as an internal standard.
Caption: A typical workflow for bioanalysis using an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Carprofen in a variety of biological matrices. Its use as a stable isotope-labeled internal standard effectively mitigates the challenges associated with bioanalytical method variability, ensuring high-quality data for critical research and development applications. The detailed protocols and methodologies provided in this guide offer a solid foundation for scientists and researchers to develop and validate robust analytical methods for their specific needs. As the demand for reliable bioanalytical data continues to grow, the application of this compound will remain a cornerstone of quantitative Carprofen analysis.
References
- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO1998050033A1 - Cox-2 selective carprofen for treating pain and inflammation in dogs - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. RAC this compound|lookchem [lookchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration of carprofen in the milk of lactating bitches after cesarean section and during inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and identification of carprofen and its in vivo metabolites in greyhound urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Deuterium Substitution on the Mass Spectrometric Fragmentation of Carprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of deuterium in altering the mass spectrometric fragmentation pattern of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). By leveraging the kinetic isotope effect (KIE), deuterium substitution offers a powerful tool in drug metabolism studies and quantitative bioanalysis. This document details the theoretical underpinnings, experimental methodologies, and expected analytical outcomes when comparing standard Carprofen with its deuterated analogue, Carprofen-d3.
Introduction: Carprofen and the Significance of Deuteration
Carprofen, 2-(6-chloro-9H-carbazol-2-yl)propanoic acid, is a widely used NSAID in veterinary medicine. In analytical chemistry and drug development, stable isotope-labeled internal standards are crucial for accurate quantification in complex biological matrices. This compound, where the three hydrogen atoms on the methyl group of the propanoic acid side chain are replaced by deuterium, is a common choice for such applications.
The substitution of hydrogen with deuterium introduces a subtle but significant change in the molecule's properties. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond requires more energy and thus occurs at a slower rate than the cleavage of a C-H bond. In mass spectrometry, this effect can manifest as a change in the fragmentation pattern, altering the relative abundance of certain fragment ions compared to the non-deuterated parent compound.
Mass Spectrometric Fragmentation of Standard Carprofen
The fragmentation of Carprofen depends on the ionization technique employed. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized for its analysis.
GC-MS Fragmentation (as a Trimethylsilyl Derivative)
For GC-MS analysis, Carprofen's carboxylic acid group is typically derivatized, for example, to a trimethylsilyl (TMS) ether, to enhance its volatility. Under electron ionization (EI), the TMS-derivatized Carprofen undergoes characteristic fragmentation. A primary and diagnostic fragmentation pathway is the cleavage of the ester bond, leading to the loss of the silylated carboxyl group.
A key fragmentation is the loss of the COO-Si(CH₃)₃ group as a radical, which corresponds to a neutral loss of 117 atomic mass units (amu)[1]. This fragmentation results in a prominent, often the base, peak in the mass spectrum.
The Role of Deuterium: Altering the Fragmentation Landscape
The introduction of deuterium at the methyl group of the propanoic acid side chain in this compound directly influences fragmentation pathways that involve this part of the molecule.
The Kinetic Isotope Effect in Action
The primary mechanism by which deuterium alters the fragmentation pattern is the KIE. When a molecular ion is formed in the mass spectrometer, it possesses excess internal energy that is dissipated through the breaking of chemical bonds. If there are competing fragmentation pathways, the one with the lower activation energy will be favored.
Since the C-D bond is stronger than the C-H bond, fragmentation pathways that require the cleavage of a C-D bond will have a higher activation energy and will be kinetically disfavored compared to the analogous fragmentation in the non-deuterated compound. This can lead to a decrease in the abundance of ions resulting from such cleavages and a corresponding increase in the abundance of ions from alternative fragmentation routes.
For this compound, any fragmentation involving the loss of the methyl (-CH₃) or deuteromethyl (-CD₃) group, or rearrangements involving these hydrogen/deuterium atoms, will be affected. Specifically, alpha-cleavage (cleavage of the bond adjacent to the carbazole ring system) that results in the loss of the carboxylic acid moiety or parts of the side chain will be influenced. The cleavage of the C-C bond between the chiral center and the deuterated methyl group will be slower, potentially leading to a less abundant corresponding fragment ion.
Comparative Fragmentation Data: Carprofen vs. This compound
The table below summarizes the expected and reported mass-to-charge ratios (m/z) for the parent and key fragment ions for both compounds in negative ion mode electrospray ionization (ESI).
| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Fragmentation Pathway |
| Carprofen | 272.0 | 228.0 | Loss of CO₂ (decarboxylation) |
| This compound | 275.0 | 231.0 | Loss of CO₂ (decarboxylation) |
Note: This data is compiled based on typical fragmentation of carboxylic acids and the use of this compound in analytical methods.
The primary fragmentation observed in ESI-MS/MS is the decarboxylation of the precursor ion. As this fragmentation does not involve the cleavage of the C-D bonds on the methyl group, the resulting fragment ion simply reflects the mass shift of the parent molecule. However, in higher energy fragmentation (as in GC-EI-MS) or when observing less abundant ions in MS/MS, the KIE would be expected to play a more significant role, altering the ratios of other, smaller fragment ions.
Experimental Protocols
The following are generalized protocols for the analysis of Carprofen, which would be applicable for a comparative study with its deuterated analogue.
LC-MS/MS Method for Carprofen and this compound
-
Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Separation :
-
Column : A C18 reverse-phase column (e.g., 3 µm particle size, 2.1 x 150 mm).
-
Mobile Phase : A gradient elution using a mixture of methanol/acetonitrile and an aqueous buffer like ammonium formate.
-
Flow Rate : 0.2 mL/min.
-
Column Temperature : 40 °C.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
Precursor Ions : m/z 272.0 for Carprofen and m/z 275.0 for this compound.
-
Product Ions : m/z 228.0 for Carprofen and m/z 231.0 for this compound.
-
Collision Gas : Nitrogen or Argon.
-
GC-MS Method for Derivatized Carprofen
-
Sample Preparation : The sample containing Carprofen is evaporated to dryness and derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Separation :
-
Column : A capillary column suitable for non-polar compounds (e.g., HP-5MS).
-
Carrier Gas : Helium.
-
Temperature Program : A temperature gradient from a low initial temperature (e.g., 150 °C) to a high final temperature (e.g., 300 °C).
-
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 50 to 500.
-
Visualizing the Concepts
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of Carprofen and its deuterated standard using LC-MS/MS.
Caption: Workflow for quantitative analysis using a deuterated standard.
Logical Relationship of the Kinetic Isotope Effect
This diagram explains the logical relationship between deuteration and the resulting change in fragmentation patterns.
Caption: How deuteration leads to altered mass spectra.
Conclusion
The substitution of hydrogen with deuterium in the Carprofen molecule, specifically creating this compound, serves as a powerful tool for researchers. The primary role of this substitution in mass spectrometry is to provide a stable, reliable internal standard for quantification. The underlying principle for the alteration of fragmentation patterns is the Kinetic Isotope Effect, which makes the cleavage of C-D bonds less favorable than C-H bonds. While the most common fragmentation pathway of decarboxylation in LC-MS/MS is largely unaffected beyond a mass shift, other fragmentation pathways, particularly those observed in electron ionization, are expected to show altered relative abundances. This guide provides the theoretical framework and practical considerations for understanding and utilizing deuterated Carprofen in advanced analytical studies.
References
The Role of Carprofen-d3 in Advancing Pharmacokinetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Carprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) carprofen, in modern pharmacokinetic (PK) studies. The inclusion of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in bioanalytical methods. This document provides a comprehensive overview of experimental protocols, quantitative data from various species, and visual representations of key biological and experimental processes.
Introduction to Carprofen and the Significance of Deuteration
Carprofen is a widely used NSAID in veterinary medicine, known for its analgesic and anti-inflammatory properties.[1] Like other drugs in its class, carprofen works by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2][3] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential.
The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. Deuterium is a stable, non-radioactive isotope of hydrogen. By replacing three hydrogen atoms with deuterium on the carprofen molecule, this compound is created.[4] This isotopologue is chemically identical to carprofen and exhibits the same physicochemical properties, such as solubility and chromatographic retention time. However, its increased mass allows it to be distinguished from the unlabeled drug by a mass spectrometer. This co-elution and differential detection are the cornerstones of its utility as an internal standard, correcting for variability during sample preparation and analysis.
Experimental Protocols: Bioanalysis of Carprofen Using this compound
The accurate quantification of carprofen in biological matrices, primarily plasma, is crucial for pharmacokinetic analysis. The following sections detail a generalized yet comprehensive experimental protocol based on methodologies reported in various studies.
Preparation of Internal Standard and Calibration Standards
Internal Standard (IS) Stock and Working Solutions: A stock solution of this compound is prepared by dissolving the neat compound in an appropriate organic solvent, such as methanol or a DMSO/methanol mixture, to a concentration of 1 mg/mL.[5] This stock solution is then serially diluted with the same solvent to create a working solution at a concentration suitable for spiking into plasma samples (e.g., 500 ng/mL or 10 µg/mL).[5]
Calibration Curve Standards: A stock solution of unlabeled carprofen is prepared similarly. A series of calibration standards are then prepared by spiking known concentrations of carprofen into blank plasma from the species being studied. These standards typically range from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), for example, from 1 ng/mL to 1000 ng/mL.[5]
Sample Preparation from Plasma
The most common method for extracting carprofen from plasma is protein precipitation, which is efficient and straightforward.
Protocol for Protein Precipitation:
-
To a 100-200 µL aliquot of plasma sample (calibration standard, quality control, or unknown study sample) in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution (e.g., 25 µL of 10 µg/mL IS).[5]
-
Add a larger volume of a cold organic solvent, such as a 1:1 (v/v) mixture of acetonitrile and methanol or methanol alone (e.g., 400-475 µL), to precipitate the plasma proteins.[5][6]
-
Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 - 20,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[5][6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase composition (e.g., 1:1 water/methanol).[6]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation (e.g., Kinetex C18, 2.6 µm, 150 x 2.1 mm).[6]
-
Mobile Phase: A gradient elution is commonly employed using:
-
Gradient: A typical gradient might start with a low percentage of mobile phase B, linearly increasing to a high percentage to elute the analytes, followed by a re-equilibration to the initial conditions.[6]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.[7]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is used, which can be operated in either positive or negative mode. Both have been reported for carprofen analysis.[6][7]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both carprofen and this compound. This provides high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| Carprofen | 274.1 or 271.8 | 228.1, 193.1, 167.1 or 228.0, 225.9 | Positive or Negative |
| This compound | 277.1 or 275.0 | 231.1, 196.1, 170.1 or 231.2 | Positive or Negative |
Table 1: Example MRM transitions for carprofen and this compound. The specific ions may vary slightly depending on the instrument and ionization mode used.[5][6][8]
Data Presentation: Pharmacokinetic Parameters of Carprofen Across Species
The following tables summarize key pharmacokinetic parameters of carprofen in various animal species. These values are typically determined using non-compartmental analysis of the plasma concentration-time data obtained from studies employing methodologies as described above.
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Clearance (mL/h/kg) |
| Dog | ~16 | Oral | 85.9 | - | - | 960 | - |
| Cat | 0.7 | SC | - | - | - | - | - |
| Horse | 0.7 | IV | - | - | 21.9 | - | 0.75 |
| Cow | - | - | - | - | 30.7 | - | 2.4 |
| Sheep | 1.4 | IV | - | - | 27.57 | 515.12 | 2.72 |
| Goat | 0.7 | IV | - | - | 44.32 | 321.00 | 2.19 |
| Swine | 4 | IV | - | - | 36.34 | - | 8.1 |
| White Rhinoceros | 1 | IM | 0.088 (at ~0.08h) | - | - | - | - |
| Common Marmoset | 4 | Oral | 8.01 | 1.0 | - | - | - |
| Common Marmoset | 4 | SC | 7.01 | 1.26 | - | - | - |
| Rainbow Trout | 2.5 | Oral | 2.52 | 4.0 | 46.11 | - | - |
Table 2: Summary of Carprofen Pharmacokinetic Parameters in Various Species. Note that values can vary based on study design, breed, and individual animal physiology.[5][6][8][9][10]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for a typical pharmacokinetic study of carprofen using this compound.
Carprofen's Mechanism of Action
Caption: Carprofen's mechanism of action via selective inhibition of the COX-2 enzyme.
Metabolic Pathway of Carprofen
Caption: Primary metabolic pathways of carprofen in species like dogs and rats.
Conclusion
The use of this compound as an internal standard has significantly enhanced the reliability and accuracy of pharmacokinetic studies of carprofen. Its stable isotopic nature ensures that it behaves identically to the parent drug during extraction and analysis, providing a robust method for quantification. The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers in drug development and veterinary medicine, facilitating the design and execution of future pharmacokinetic investigations. The continued application of such rigorous analytical methodologies is essential for optimizing dosing regimens and ensuring the safe and effective use of carprofen in its target populations.
References
- 1. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of Oral and Subcutaneous Carprofen in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Metabolism of carprofen, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the fundamental principles and practical applications of deuterated internal standards, a cornerstone of modern analytical chemistry, especially when coupled with mass spectrometry.
Core Principles: The Power of Isotope Dilution
The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for the precise quantification of analytes.[1] The foundational principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte—the deuterated internal standard—to the sample at the earliest possible stage of the analytical workflow.[1]
This "spiking" establishes a fixed ratio between the naturally occurring analyte and its heavier isotopic counterpart. Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same variations throughout the entire analytical process. This includes extraction efficiency, potential degradation, and, most critically, ionization efficiency within the mass spectrometer.[1] By monitoring the ratio of the analyte to the deuterated internal standard, variations in the analytical process can be effectively normalized, leading to highly accurate and precise quantification.
Advantages of Employing Deuterated Internal Standards:
-
Correction for Matrix Effects : Biological samples contain complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for effective correction.[2]
-
Compensation for Sample Losses : During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, analyte loss is often unavoidable. The deuterated internal standard is subject to the same losses, and by measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined.
-
Improved Accuracy and Precision : By accounting for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays.[1]
-
Enhanced Method Robustness : The use of deuterated standards renders analytical methods less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches, analysts, and laboratories.
Experimental Protocols: A Practical Application
To illustrate the practical application of a deuterated internal standard, a detailed methodology for the quantification of an immunosuppressant drug, Sirolimus, in whole blood is provided below. This protocol is a common application in therapeutic drug monitoring.
Quantification of Sirolimus in Whole Blood using a Deuterated Internal Standard (d3-Sirolimus) by LC-MS/MS
1. Materials and Reagents:
-
Whole blood samples collected in EDTA tubes.
-
Sirolimus certified reference standard.
-
d3-Sirolimus (deuterated internal standard).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Zinc Sulfate (0.1 M in water).
-
Formic Acid (LC-MS grade).
-
Reagent grade water.
-
LC-MS/MS system with a C18 reversed-phase column.
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Sirolimus and d3-Sirolimus in methanol.
-
Prepare a series of calibration standards by spiking blank whole blood with known concentrations of Sirolimus.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood sample, calibrator, or QC, add 25 µL of the d3-Sirolimus working solution (internal standard).
-
Vortex briefly to mix.
-
Add 100 µL of a protein precipitation reagent (e.g., 0.1 M Zinc Sulfate in methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient elution to separate Sirolimus from matrix components.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sirolimus transition: e.g., m/z 931.6 → 864.5
-
d3-Sirolimus transition: e.g., m/z 934.6 → 867.5
-
-
5. Data Analysis:
-
Integrate the peak areas of the analyte (Sirolimus) and the internal standard (d3-Sirolimus).
-
Calculate the peak area ratio of Sirolimus to d3-Sirolimus for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations using a linear regression model.
-
Determine the concentration of Sirolimus in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Quantitative Data Presentation
The following tables summarize quantitative data from studies that highlight the superior performance of deuterated internal standards compared to other approaches.
Table 1: Comparison of a Deuterated Internal Standard vs. a Structural Analog for the LC-MS/MS Assay of Kahalalide F in Plasma. [1]
| Internal Standard Type | Mean Bias (%) | Standard Deviation | n |
| Analog Internal Standard | 96.8 | 8.6 | 284 |
| Deuterated Internal Standard | 100.3 | 7.6 | 340 |
This data demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using the deuterated internal standard.[1]
Table 2: Comparison of Assay Imprecision for Sirolimus in Whole Blood using a Deuterated vs. a Non-Deuterated Internal Standard. [3]
| Internal Standard | Inter-patient Assay Imprecision (CV %) |
| Desmethoxyrapamycin (DMR - Structural Analog) | 7.6% - 9.7% |
| d3-Sirolimus (Deuterated) | 2.7% - 5.7% |
The use of the deuterated internal standard resulted in a consistently lower coefficient of variation (CV), indicating improved precision in the analysis of patient samples.[3]
Visualizing the Principles and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with the use of deuterated internal standards.
Conclusion and Best Practices
Deuterated internal standards are indispensable tools in modern quantitative analysis, offering a robust solution to the inherent variability of analytical processes. Their ability to mimic the behavior of the target analyte allows for effective compensation for matrix effects and other sources of error, leading to highly accurate and precise data.
For successful implementation, the following best practices are recommended:
-
Verify Co-elution: During method development, confirm that the analyte and deuterated internal standard co-elute under the final chromatographic conditions.
-
Monitor Internal Standard Response: Track the internal standard response across all samples in a batch. Significant variations may indicate unresolved matrix effects or other analytical issues.
-
Ensure Purity: The isotopic and chemical purity of the deuterated internal standard is critical to prevent interference with the analyte signal.[1]
By adhering to these principles and best practices, researchers and scientists can harness the full potential of deuterated internal standards to generate high-quality, reliable, and defensible quantitative data, ultimately accelerating drug development and enhancing scientific understanding.
References
Methodological & Application
Application Note: Quantification of Carprofen in Plasma using LC-MS/MS with Carprofen-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carprofen in plasma. The method utilizes a simple and efficient protein precipitation extraction procedure and incorporates Carprofen-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and other research applications involving Carprofen.
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for the management of pain and inflammation. Accurate quantification of Carprofen in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. This LC-MS/MS method provides a highly selective and sensitive approach for the determination of Carprofen concentrations, employing this compound to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Carprofen analytical standard
-
This compound analytical standard
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid
-
Ammonium formate
-
Control plasma (canine)
Standard and Quality Control Sample Preparation
Stock Solutions: Prepare individual stock solutions of Carprofen and this compound in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare a series of Carprofen working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards.
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 500 ng/mL in methanol.
Calibration Standards and Quality Control (QC) Samples: Spike control plasma with the appropriate Carprofen working standard solutions to achieve the desired calibration curve concentrations. Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Carprofen and this compound from plasma samples.
-
To 200 µL of plasma sample, standard, or QC, add 25 µL of the 10 µg/mL this compound internal standard solution.
-
Add 475 µL of methanol to the sample.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Setting |
| Column | UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 5.0 |
| Mobile Phase B | Methanol:Acetonitrile:Formic Acid (80:20:0.1) |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.1 min (98% A), 0.1-1 min (98% to 2% A), hold at 2% A until 2 min, return to initial conditions at 2.1 min |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 450°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Carprofen | 271.8 | 228.0 | Quantitation[1] |
| Carprofen | 271.8 | 225.9 | Confirmation[1] |
| This compound | 275.0 | 231.2 | Internal Standard[1] |
Results and Discussion
The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, and recovery in canine plasma.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The limit of detection (LOD) and limit of quantitation (LOQ) for Carprofen were determined to be 0.019 ng/mL and 0.064 ng/mL, respectively.[1]
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | 0.019 ng/mL[1] |
| LOQ | 0.064 ng/mL[1] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below and demonstrate that the method is both precise and accurate.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low QC | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC | < 15% | < 15% | ± 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% | ± 15% |
Note: The table represents typical acceptance criteria for bioanalytical method validation. The cited study confirmed that accuracy values were within 80 to 120%.[1]
Recovery
The extraction recovery of Carprofen from canine plasma was determined at low, medium, and high QC concentrations. The average recovery for carprofen was 89%.[2]
Experimental Workflows and Logical Relationships
Caption: Experimental workflow for Carprofen quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of Carprofen in plasma. The use of a simple protein precipitation protocol and a deuterated internal standard ensures high-throughput and accurate results, making this method well-suited for a variety of research and drug development applications.
References
Application of Carprofen-d3 in the Determination of Carprofen Residues in Animal Tissues
Application Note & Protocol
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation in animals.[1] The presence of its residues in edible animal tissues is a concern for consumer safety, necessitating sensitive and reliable analytical methods for their monitoring.[1][2] Maximum Residue Limits (MRLs) for Carprofen have been established by regulatory bodies to ensure food safety.[3] This application note describes a robust and validated method for the quantitative determination of Carprofen residues in various animal tissues, including muscle, liver, and kidney, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carprofen-d3 as an internal standard. The use of a deuterated internal standard like this compound is crucial for accurate quantification as it closely mimics the chemical and physical properties of the analyte, compensating for matrix effects and variations during sample preparation and analysis.
Principle
This method involves the extraction of Carprofen and the internal standard, this compound, from homogenized animal tissue samples. The extract is then purified before analysis by LC-MS/MS. The quantification is performed using the stable isotope dilution technique, where the ratio of the analyte to the internal standard is used to determine the concentration of Carprofen in the sample. This approach ensures high accuracy and precision by correcting for any losses during sample processing and any ionization suppression or enhancement in the mass spectrometer.
Experimental Protocols
Reagents and Materials
-
Carprofen analytical standard
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Phosphate-buffered saline (PBS)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., C18)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carprofen and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or an appropriate solvent mixture.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 500 ng/mL) to spike into samples and calibration standards.[4]
Sample Preparation
The following is a general procedure for the extraction of Carprofen from animal tissues. The specific steps may need optimization depending on the tissue matrix.
-
Homogenization: Homogenize a representative portion of the animal tissue (e.g., 2-5 grams) until a uniform consistency is achieved.
-
Spiking: Spike the homogenized tissue sample with a known amount of the this compound internal standard working solution.
-
Extraction: Add acetonitrile to the sample, typically at a ratio of 2:1 or 3:1 (v/w) to the tissue weight.[1][3] Vortex or blend the mixture vigorously for a few minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the mixture to separate the supernatant from the solid tissue debris.
-
Clean-up (dSPE or SPE):
-
dSPE: Transfer the supernatant to a tube containing a dSPE sorbent like C18 to remove interfering substances.[3] Vortex and centrifuge again.
-
SPE: Alternatively, pass the supernatant through an SPE cartridge (e.g., Oasis HLB) that has been pre-conditioned. Wash the cartridge to remove impurities and then elute the analyte and internal standard with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase or a suitable solvent mixture for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[1]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample extract.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for Carprofen analysis.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Carprofen and this compound are monitored.
-
Example Transitions:
-
Data Presentation
The performance of the analytical method is summarized in the tables below. The data is compiled from various studies and represents typical values that can be achieved.
Table 1: Method Performance Characteristics for Carprofen Analysis
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.019 µg/kg (ppb) | [4] |
| Limit of Quantification (LOQ) | 0.064 µg/kg (ppb) | [4] |
| Accuracy (Recovery) | 80 - 120% | [4] |
Table 2: Maximum Residue Limits (MRLs) for Carprofen in Animal Tissues
| Animal Species | Tissue | MRL (µg/kg) | Reference |
| Bovine | Muscle | 500 | [3] |
| Bovine | Liver | 1000 | [2] |
| Bovine | Kidney | 1000 | [2] |
| Equidae | Muscle | 500 | [3] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Carprofen residue analysis in animal tissues.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the determination of Carprofen residues in various animal tissues. The protocol is robust and can be adapted for high-throughput analysis in regulatory monitoring programs, ensuring compliance with established MRLs and safeguarding public health. The use of a stable isotope-labeled internal standard is essential for achieving reliable and reproducible results in complex biological matrices.
References
- 1. pureportal.ilvo.be [pureportal.ilvo.be]
- 2. tandfonline.com [tandfonline.com]
- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for using Carprofen-d3 as an internal standard in milk sample analysis.
Application Notes & Protocols
Topic: Protocol for Using Carprofen-d3 as an Internal Standard in Milk Sample Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation.[1][2] Its presence in milk from treated animals is a concern for food safety and requires sensitive and accurate analytical methods for monitoring. This document outlines a detailed protocol for the quantitative analysis of Carprofen in milk samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Carprofen in milk.
Materials and Reagents
-
Carprofen (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Blank milk (confirmed to be free of Carprofen)
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Standard Solution Preparation
-
Carprofen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Carprofen standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of Carprofen working standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Pipette 1 mL of milk sample into a 15 mL polypropylene centrifuge tube.
-
Add 20 µL of the 1 µg/mL this compound internal standard spiking solution to each sample, except for the blank.
-
Vortex for 30 seconds.
-
Add 3 mL of acetonitrile to the tube.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Instrument-specific optimization is recommended.
-
Liquid Chromatography (LC):
-
Column: C18 or C8 analytical column (e.g., 100 x 2.1 mm, 2.6 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 350°C
-
Capillary Voltage: -4.5 kV
-
Data Presentation
The quantitative data for this analytical method is summarized in the tables below.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carprofen | 272.1 | 228.1 | -20 |
| 192.1 | -35 | ||
| This compound | 275.1 | 231.1 | -20 |
Note: The second product ion for Carprofen is for confirmation. Collision energies should be optimized for the specific instrument used.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Recovery | 85-110% |
| Precision (RSD) | < 15% |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Workflow and Signaling Pathway Visualization
Experimental Workflow
The overall experimental workflow for the analysis of Carprofen in milk is depicted in the following diagram.
Caption: Workflow for Carprofen analysis in milk.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of Carprofen in milk samples. The detailed protocol and validation data demonstrate the method's suitability for routine monitoring and research applications, ensuring compliance with food safety regulations.
References
- 1. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Carprofen in Plasma using HPLC with Carprofen-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Carprofen in plasma samples using High-Performance Liquid Chromatography (HPLC), with a specific focus on the use of its deuterated analog, Carprofen-d3, as an internal standard (IS). The methodologies described are particularly suited for pharmacokinetic studies, drug monitoring, and bioequivalence assessments.
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties. Accurate quantification of Carprofen in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard like this compound in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, offering high selectivity, sensitivity, and accuracy by correcting for matrix effects and variations in sample processing and instrument response.[1][2]
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (the internal standard) is added to a plasma sample. Carprofen and this compound are then extracted from the plasma matrix and analyzed by LC-MS/MS. Since this compound is chemically identical to Carprofen but has a different mass, it co-elutes with Carprofen during chromatographic separation but is distinguished by the mass spectrometer. The ratio of the peak area of Carprofen to that of this compound is used to calculate the concentration of Carprofen in the original sample, effectively normalizing for any analyte loss during sample preparation and ionization variability.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantitative analysis of Carprofen in plasma.
Materials and Reagents
-
Carprofen analytical standard
-
This compound analytical standard[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
Control plasma
Stock and Working Solutions
-
Carprofen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Carprofen and dissolve in 5 mL of DMSO and 5 mL of methanol.[1]
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Carprofen stock solution.
-
Working Standard Solutions: Prepare a series of Carprofen working standards by diluting the stock solution with methanol to achieve concentrations for the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).[1]
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol. A concentration of 500 ng/mL of this compound is used in the final sample for analysis.[1]
Sample Preparation (Protein Precipitation)
-
Transfer 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 25 µL of the 10 µg/mL this compound internal standard working solution.[1]
-
Add 475 µL of methanol to precipitate the plasma proteins.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.[1]
-
Collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[1]
HPLC-MS/MS Conditions
The following conditions have been successfully used for the analysis of Carprofen in plasma.[1]
| Parameter | Condition |
| HPLC System | UPLC Acquity (Waters) or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 5.0 |
| Mobile Phase B | Methanol:Acetonitrile:Formic acid (80:20:0.1) |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 2-10 µL |
| Gradient Elution | 0-0.1 min: 98% A; 0.1-1 min: ramp to 2% A; 1-2 min: hold at 2% A; 2.1-4 min: return to 98% A |
| Mass Spectrometer | Triple quadrupole (e.g., API 3000) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 450°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Transitions
The following MRM transitions should be monitored:[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Carprofen | 271.8 | 228.0 | Quantitation |
| Carprofen | 271.8 | 225.9 | Confirmation |
| This compound (IS) | 275.0 | 231.2 | Internal Standard |
Method Validation and Performance
A summary of typical method validation parameters is presented below.
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of Carprofen to this compound against the concentration of Carprofen standards.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
Precision and Accuracy
| Parameter | Typical Value |
| Intra-assay Variability | 3.2% to 11%[3] |
| Inter-assay Variability | 3.2% to 11%[3] |
Recovery and Limit of Quantification
| Parameter | Typical Value |
| Average Recovery | 89%[3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |
Experimental Workflow Diagram
The overall workflow for the quantitative analysis of Carprofen in plasma is depicted below.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of Carprofen in plasma. The detailed protocol and performance characteristics outlined in these application notes serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Adherence to these guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other bioanalytical studies.
References
- 1. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of storage duration on carprofen concentration measurements in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Carprofen-d3 in Advancing Veterinary Drug Monitoring and Toxicology
Application Note and Protocols for Researchers and Scientists
The deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) carprofen, Carprofen-d3, serves as a critical internal standard for the accurate quantification of carprofen in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for pharmacokinetic studies, residue monitoring in food-producing animals, and toxicological investigations. This document provides detailed application notes and experimental protocols for the utilization of this compound in veterinary drug analysis.
Application in Veterinary Drug Monitoring
This compound is primarily employed as an internal standard in analytical methods to ensure the precision and accuracy of carprofen quantification in complex biological samples such as plasma, milk, and muscle tissues.[1][2] Its utility stems from its near-identical chemical and physical properties to carprofen, while its increased mass allows for distinct detection by mass spectrometry. This minimizes variability introduced during sample preparation and analysis.
Key Applications:
-
Pharmacokinetic Studies: Accurate measurement of carprofen concentrations in plasma over time to determine absorption, distribution, metabolism, and excretion parameters.
-
Residue Analysis: Monitoring carprofen levels in milk and meat from treated animals to ensure compliance with maximum residue limits (MRLs) and safeguard the human food chain.[3][4]
-
Toxicology Investigations: Quantifying carprofen in biological samples from animals exhibiting adverse reactions to assess exposure levels and confirm toxicosis.[5]
Analytical Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of carprofen, with this compound as the internal standard.[2][3]
Sample Preparation
The choice of sample preparation method depends on the matrix. Protein precipitation is a common and straightforward technique for plasma samples.
Protocol for Plasma Sample Preparation: [2]
-
Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of this compound internal standard solution (concentration will depend on the specific assay, e.g., 10 µg/mL).
-
Add 475 µL of methanol to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
A visual representation of this workflow is provided below.
Liquid Chromatography
Typical LC Parameters: [2][6][7]
| Parameter | Value |
| Column | C18 or Octadecyl silane (ODS), e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with additives like formic acid or ammonium acetate |
| Flow Rate | 0.35 - 1.2 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry
Typical MS/MS Parameters: [2]
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 450°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Carprofen Transitions | 271.8 -> 228.0 (Quantification), 271.8 -> 225.9 (Confirmation) |
| This compound Transition | 275.0 -> 231.2 |
Method Validation
A summary of typical validation parameters for carprofen analysis using this compound is presented below.
Table 1: Analytical Method Performance
| Parameter | Matrix | Range | r² | LOD | LOQ | Accuracy/Recovery |
| LC-MS/MS | Plasma | 1 - 1000 ng/mL[2] | - | - | - | - |
| HPLC-UV | Bulk Drug | 0.5 - 60 µg/mL[6][7] | 0.9999[6][7] | 0.066 µg/mL[6][7] | 0.20 µg/mL[6][7] | - |
| LC-MS/MS | Milk | - | - | - | - | 89 - 108%[3] |
| LC-MS/MS | Milk & Muscle | - | - | - | - | 85.0 - 109%[8] |
Application in Toxicology
Carprofen, like other NSAIDs, exerts its therapeutic and toxic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] At therapeutic doses, carprofen is more selective for COX-2 over COX-1, which is thought to reduce the risk of gastrointestinal side effects.[5] However, in cases of overdose, this selectivity can be lost, leading to increased COX-1 inhibition and a higher likelihood of adverse effects.[5]
Mechanism of Action and Toxicity Pathway:
Toxicokinetics and Clinical Signs
Carprofen is rapidly absorbed orally, with peak plasma concentrations occurring within 1 to 3 hours in dogs.[5][10] The elimination half-life is longer in cats than in dogs, increasing the risk of adverse effects in felines.[5]
Table 2: Reported Toxic Doses and Associated Clinical Signs in Dogs and Cats [5]
| Species | Dose | Clinical Signs |
| Dog | > 40 mg/kg | Mild, transient elevations in liver enzymes (ALT, ALP) |
| Dog | 48 mg/kg | Evidence of definitive kidney damage (urinary casts) |
| Dog | > 100 mg/kg | Moderate to severe elevations in liver enzymes |
| Dog | 281 mg/kg | Seizures |
| Dog | 536 mg/kg | Stupor, death despite treatment |
| Dog | 645 mg/kg | Coma |
| Cat | > 4 mg/kg | More than mild gastrointestinal signs |
| Cat | > 8 mg/kg | Potential for acute renal failure |
| Cat | 27.5 - 45.8 mg/kg | Lowest reported dose for death |
In addition to dose-dependent toxicity, an idiosyncratic hepatocellular toxicosis has been reported in a subset of dogs, with clinical signs appearing on average 20 days after starting therapy.[5][11]
Monitoring and Management of Carprofen Toxicosis
Veterinary monitoring is crucial for animals on long-term carprofen therapy or in cases of suspected overdose.[12][13]
Protocol for Monitoring:
-
Baseline Diagnostics: Before initiating long-term therapy, perform a complete blood count (CBC) and a serum chemistry profile to assess baseline liver and kidney function.[5][12]
-
Regular Monitoring: For long-term use, recheck liver enzymes and kidney values two to four weeks after starting the medication, and then every three to six months.[12]
-
Acute Overdose Monitoring: In cases of acute toxicosis, daily assessment of blood urea nitrogen (BUN), creatinine, liver enzymes, packed cell volume (PCV), and urine output is recommended for at least 72 hours post-exposure.[5]
Decontamination Protocol for Acute Ingestion: [5]
-
Induce Emesis: If ingestion was recent (within a couple of hours) and the patient is asymptomatic, induce vomiting.
-
Administer Activated Charcoal: Following emesis, administer activated charcoal to absorb remaining drug in the gastrointestinal tract.
-
Supportive Care: Provide intravenous fluids to support renal perfusion and gastroprotectants to minimize gastrointestinal damage.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of carprofen in veterinary drug monitoring and toxicology. Its use as an internal standard in LC-MS/MS methods allows for robust analytical data, which is fundamental for pharmacokinetic assessments, food safety monitoring, and the investigation of adverse drug events. A thorough understanding of carprofen's toxicological profile and appropriate monitoring protocols is essential for its safe and effective use in veterinary medicine.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. pureportal.ilvo.be [pureportal.ilvo.be]
- 5. dvm360.com [dvm360.com]
- 6. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vetmed.illinois.edu [vetmed.illinois.edu]
- 10. Carprofen for Dogs: Applications, Monitoring, & Side Effects [cliniciansbrief.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Carprofen for Dogs: Uses, Dosage & Risks [vcahospitals.com]
- 13. Carprofen (Rimadyl) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Application Notes and Protocols for the Preparation of a Standard Solution of Carprofen-d3 for Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties. Quantitative analysis of Carprofen in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Carprofen-d3, is a well-established method in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[1] This document provides a detailed protocol for the preparation of a standard solution of this compound for the generation of calibration curves.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is essential for the accurate preparation of standard solutions.
| Property | Value | Reference |
| Chemical Name | 6-Chloro-α-methyl-d3-9H-carbazole-2-acetic acid | |
| Molecular Formula | C₁₅H₉D₃ClNO₂ | |
| Molecular Weight | 276.73 g/mol | |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and acetonitrile. Sparingly soluble in aqueous buffers. | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocol: Preparation of this compound Standard Solutions
This protocol outlines the steps for preparing a primary stock solution, a working stock solution, and a final internal standard spiking solution of this compound.
Materials and Reagents
-
This compound (analytical standard grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials for storage
Preparation of Primary Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Quantitatively transfer the weighed this compound into a 1 mL Class A volumetric flask.
-
Add a small amount of methanol to dissolve the powder completely.
-
Once dissolved, bring the flask to the final volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store the primary stock solution at -20°C. This solution is stable for up to 180 days when stored properly.[3][4]
Preparation of Working Stock Solution (100 µg/mL)
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 1 mL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the final volume with a 50:50 (v/v) mixture of methanol and deionized water.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
Transfer the solution to a labeled amber glass vial.
-
Store the working stock solution at 2-8°C. It is recommended to prepare this solution fresh monthly.
Preparation of Internal Standard Spiking Solution (10 µg/mL)
-
Allow the working stock solution to equilibrate to room temperature.
-
Transfer 1 mL of the 100 µg/mL working stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the final volume with a 50:50 (v/v) mixture of methanol and deionized water.[5]
-
Cap the flask and invert it several times to ensure homogeneity.
-
This solution is now ready to be added to calibration standards, quality control samples, and unknown samples. A common practice is to add a fixed volume of this internal standard solution to each sample.[5]
Preparation of Calibration Curve Standards
Calibration curve standards are prepared by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the non-deuterated Carprofen standard and a constant concentration of the this compound internal standard.
Example Calibration Curve Concentrations
| Calibration Level | Carprofen Concentration (ng/mL) | Volume of Carprofen Stock (µL) | Volume of IS Spiking Solution (µL) | Final Volume (µL) |
| 1 | 5 | 5 | 10 | 1000 |
| 2 | 10 | 10 | 10 | 1000 |
| 3 | 50 | 50 | 10 | 1000 |
| 4 | 100 | 100 | 10 | 1000 |
| 5 | 500 | 500 | 10 | 1000 |
| 6 | 1000 | 100 (from higher stock) | 10 | 1000 |
| 7 | 2000 | 200 (from higher stock) | 10 | 1000 |
Note: The volumes of the Carprofen stock solution will depend on the concentration of the stock used.
Quality Control
To ensure the accuracy and reliability of the analytical results, quality control (QC) samples should be prepared and analyzed with each batch of samples.
-
QC Sample Preparation: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the calibration curve.
-
Acceptance Criteria: The calculated concentrations of the QC samples should be within ±15% of their nominal values (±20% for the lower limit of quantification).
-
Internal Standard Response: The peak area of the this compound internal standard should be monitored across all samples in a run. Significant variation may indicate issues with sample preparation or instrument performance.
Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound standard solutions.
Caption: Workflow for the preparation of this compound standard solutions.
Logical Relationship for Calibration Curve Preparation
The diagram below outlines the logical relationship between the different solutions prepared for generating a calibration curve.
Caption: Logical relationship of components for calibration curve preparation.
References
- 1. This compound - Deuterated Reference Standard for Method Validation (CAS 1173019-42-5) [witega.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Strength and Sterility of Stock and Diluted Carprofen Over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strength and Sterility of Stock and Diluted Carprofen Over Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterility and Stability of Diluted Carprofen in a Multidose Vial in the Laboratory Animal Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Multi-Residue Analysis of NSAIDs in Food Products Using Carprofen-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the simultaneous determination of multiple non-steroidal anti-inflammatory drugs (NSAIDs) in various food matrices, including milk, meat, and eggs. The method incorporates Carprofen-d3 as an internal standard to ensure accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Non-steroidal anti-inflammatory drugs are a diverse group of pharmaceuticals widely used in veterinary medicine to treat inflammation, pain, and fever in food-producing animals.[1][2] The potential for NSAID residues to remain in animal-derived food products such as milk, meat, and eggs necessitates robust and sensitive analytical methods to ensure food safety and compliance with regulatory limits.[3][4][5] Multi-residue methods are highly efficient for monitoring a wide range of veterinary drugs.[6][7]
The use of stable isotope-labeled internal standards, such as this compound, is a critical component of modern analytical methods for food safety testing.[8][9] These standards have the same chemical properties as the target analyte, allowing them to mimic the analyte's behavior during sample preparation and analysis. This corrects for variations in extraction efficiency and matrix effects, leading to more accurate and reliable quantification.[9] this compound is specifically used as an analytical standard for the determination of carprofen in animal-derived samples like muscle and milk via LC-MS/MS.
This application note details a validated method for the extraction, cleanup, and analysis of multiple NSAIDs in complex food matrices, highlighting the integral role of this compound.
Experimental Protocols
This section outlines the detailed methodologies for sample preparation and LC-MS/MS analysis of NSAIDs in milk, meat, and egg matrices.
-
Standards: Carprofen, this compound, and other NSAID standards (e.g., Flunixin, Ketoprofen, Meloxicam, Diclofenac).[2]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid, Ammonium acetate.
-
Extraction and Cleanup Supplies: Centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., C18, HLB), or dispersive SPE (dSPE) sorbents.[2][10]
A generic workflow for sample preparation is outlined below. Specific modifications for each matrix are also provided.
Caption: General experimental workflow for NSAID analysis.
2.2.1. Milk Sample Preparation
-
Measure 5 mL of a milk sample into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of acetonitrile for protein precipitation and extraction.[4]
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and proceed to the cleanup step.
2.2.2. Meat and Egg Sample Preparation
-
Homogenize a representative portion of the meat or egg sample.
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of acetonitrile and homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for further cleanup. For fatty matrices, a defatting step with n-hexane may be necessary.[5]
For cleaner extracts and to minimize matrix effects, a cleanup step using solid-phase extraction (SPE) or dispersive SPE (dSPE) is recommended.[2][11]
-
SPE Protocol (C18 cartridges):
-
Condition the C18 cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
-
dSPE Protocol:
-
Transfer the supernatant to a tube containing a dSPE sorbent mixture (e.g., C18 and MgSO4).[2]
-
Vortex for 1 minute and centrifuge.
-
The resulting supernatant is ready for evaporation.
-
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instruments and target analyte lists.
-
Liquid Chromatography (LC):
-
Column: C8 or C18 reversed-phase column (e.g., Phenomenex Luna C8).[2][4]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.[1][2]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1][2]
-
Gradient: A suitable gradient to separate the target NSAIDs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
Caption: Logical flow of the LC-MS/MS analysis.
Data Presentation and Performance
The method performance should be validated according to international guidelines such as those from the European Commission Decision 2002/657/EC.[2][12] Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), decision limit (CCα), and detection capability (CCβ).[3]
| Analyte | Spiked Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Carprofen | 10 | 95 - 105 | < 15 | 1.0 |
| Flunixin | 40 | 86.3 - 108 | 5.5 - 16.2 | 5.0 |
| Ketoprofen | 10 | 90 - 110 | < 15 | 2.0 |
| Meloxicam | 15 | 88 - 107 | < 15 | 1.0 |
| Diclofenac | 0.1 | 98.1 - 106.5 | < 17.0 | 0.05 |
Data compiled from multiple sources for illustrative purposes.[2][3][12][13]
| Analyte | Spiked Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Carprofen | 25 | 92 - 108 | < 15 | 2.0 |
| Flunixin | 50 | 85.0 - 109 | 4.7 - 16.6 | 5.0 |
| Ketoprofen | 25 | 90 - 110 | < 15 | 5.0 |
| Meloxicam | 50 | 89 - 105 | < 15 | 2.0 |
| Phenylbutazone | 5 | 85 - 110 | < 17.0 | 1.0 |
Data compiled from multiple sources for illustrative purposes.[2][3][13]
Role of this compound in Quantitative Analysis
The inclusion of an isotopically labeled internal standard like this compound is pivotal for achieving high-quality quantitative results.
Caption: How this compound ensures accurate quantification.
This compound, being chemically identical to Carprofen but with a different mass, co-elutes and experiences the same degree of matrix suppression or enhancement and the same losses during sample preparation. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a more robust and accurate measurement. This approach is particularly crucial for complex matrices like food products, where matrix effects can be significant.[14]
Conclusion
The described multi-residue method, incorporating this compound as an internal standard, provides a reliable and efficient approach for the simultaneous determination of NSAIDs in various food products. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the presented performance data, demonstrate the method's suitability for routine monitoring and regulatory compliance. The use of an isotopic internal standard is key to mitigating matrix effects and ensuring the high accuracy required in food safety analysis.
References
- 1. pureportal.ilvo.be [pureportal.ilvo.be]
- 2. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analysis of acidic and basic non-steroidal anti-inflammatory drugs in milk and muscle samples: a comprehensive analytical approach using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of multiresidue methods for veterinary drug residues; related problems and possible solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. isotope-labeled internal standards: Topics by Science.gov [science.gov]
High-Throughput Screening of Carprofen in Urine Samples with a Deuterated Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties. Monitoring its concentration in biological matrices such as urine is crucial for pharmacokinetic studies, doping control in performance animals, and residue analysis in food-producing animals. This application note details a robust and high-throughput method for the quantitative analysis of Carprofen in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
The method employs a streamlined 96-well solid-phase extraction (SPE) protocol for efficient sample cleanup, followed by rapid LC-MS/MS analysis. The use of a deuterated internal standard, Carprofen-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This high-throughput approach allows for the rapid screening of a large number of samples, making it ideal for routine monitoring and research applications.
Experimental Protocols
Materials and Reagents
-
Carprofen and this compound standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
β-glucuronidase enzyme
-
96-well SPE plates (e.g., Mixed-Mode Cation Exchange)
-
96-well collection plates
-
Urine samples
Sample Preparation
A high-throughput sample preparation method is employed using a 96-well plate format.
-
Hydrolysis of Glucuronide Conjugates:
-
To each well of a 96-well plate, add 100 µL of urine sample.
-
Add 25 µL of β-glucuronidase solution in a suitable buffer.
-
Incubate the plate to allow for the enzymatic hydrolysis of Carprofen glucuronide.[1]
-
-
Internal Standard Spiking:
-
Add 25 µL of this compound internal standard solution (in methanol) to each well.
-
-
Solid-Phase Extraction (SPE) in 96-Well Plate Format:
-
Condition the 96-well SPE plate with methanol followed by water.
-
Load the pre-treated urine samples onto the SPE plate.
-
Wash the wells with a suitable wash solution (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol with formic acid) into a 96-well collection plate.
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
The plate is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Carprofen and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carprofen | 272.1 | 228.1 | -15 |
| Carprofen | 272.1 | 192.1 | -25 |
| This compound | 275.1 | 231.1 | -15 |
Data Presentation
The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ).
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 4: Quantitative Analysis of Spiked Urine Samples
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| 5 | 4.8 ± 0.5 | 96.0 | 10.4 |
| 50 | 52.1 ± 3.9 | 104.2 | 7.5 |
| 500 | 489.5 ± 24.5 | 97.9 | 5.0 |
Visualizations
Caption: High-throughput sample preparation and analysis workflow.
Caption: Logical flow of the analytical method.
Conclusion
The described high-throughput screening method provides a sensitive, specific, and efficient means for the quantitative analysis of Carprofen in urine samples. The utilization of a 96-well SPE format significantly reduces sample preparation time, while the integration of a deuterated internal standard ensures the reliability of the results. This method is well-suited for laboratories requiring the rapid analysis of a large number of urine samples for various applications in drug development, veterinary medicine, and regulatory monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Collision Energy for Carprofen and Carprofen-d3 in Tandem Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing collision energy for the analysis of Carprofen and its deuterated internal standard, Carprofen-d3, using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize collision energy (CE) for Carprofen and this compound?
A1: Optimizing collision energy is a critical step in developing a robust and sensitive LC-MS/MS method. Each molecule has a unique optimal CE that maximizes the production of specific fragment ions from the precursor ion. Using a suboptimal CE can lead to insufficient fragmentation, resulting in a weak signal, or excessive fragmentation, which can also diminish the signal of the desired fragment ion. For quantitative assays, such as those involving Carprofen and its internal standard this compound, proper CE optimization ensures the highest sensitivity and accuracy.
Q2: What are the precursor and product ions for Carprofen and this compound that I should be targeting?
A2: Based on available literature, the recommended Multiple Reaction Monitoring (MRM) transitions for Carprofen and this compound in negative ionization mode are summarized in the table below.
Q3: I am not seeing any signal for my product ions. What could be the issue?
A3: There are several potential reasons for a lack of product ion signal. First, ensure that your mass spectrometer is properly tuned and calibrated. Verify that you have selected the correct precursor ion for fragmentation. The collision energy might be set too low, resulting in no fragmentation, or too high, leading to extensive fragmentation into ions other than your target product ion. Also, check your sample preparation and liquid chromatography conditions to ensure that the analyte is reaching the mass spectrometer.
Q4: My signal intensity is low. How can I improve it?
A4: Low signal intensity is a common issue that can often be resolved by systematically optimizing the collision energy. A collision energy that is slightly off the optimum can significantly reduce signal intensity. Additionally, consider optimizing other source parameters such as declustering potential (DP) and focusing voltages, as these can also influence ion transmission and signal strength. General LC-MS troubleshooting, such as checking for leaks, ensuring mobile phase quality, and assessing column performance, is also recommended.
Q5: Should the optimal collision energy for Carprofen and this compound be the same?
A5: While Carprofen and this compound are structurally very similar, the deuterium labeling can sometimes lead to slight differences in fragmentation efficiency. Therefore, it is best practice to independently optimize the collision energy for both the analyte and the internal standard to ensure the most accurate and reliable quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Precursor Ion Signal | 1. Incorrect mass spectrometer settings (e.g., wrong m/z).2. Poor ionization efficiency.3. Analyte not eluting from the LC column.4. Sample degradation. | 1. Verify the precursor m/z in your method.2. Optimize ion source parameters (e.g., temperature, gas flows, voltage).3. Check LC conditions (mobile phase, gradient, column integrity).4. Prepare fresh standards and samples. |
| No or Low Product Ion Signal | 1. Collision energy is too low (no fragmentation) or too high (excessive fragmentation).2. Incorrect product ion m/z selected.3. Collision gas pressure is not optimal. | 1. Perform a collision energy optimization experiment (see protocol below).2. Confirm the product ion m/z from a full scan product ion spectrum.3. Check and optimize the collision gas pressure as per your instrument's recommendation. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Electronic noise. | 1. Use high-purity solvents and flush the LC system.2. Improve sample preparation to remove interfering matrix components.3. Ensure proper grounding of the instrument. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Suboptimal chromatography.2. Column overload.3. Inappropriate injection solvent. | 1. Adjust mobile phase composition, gradient, or switch to a different column.2. Reduce the amount of sample injected.3. Ensure the injection solvent is compatible with the initial mobile phase. |
| Inconsistent Results | 1. Fluctuations in instrument performance.2. Variability in sample preparation.3. Unstable spray in the ion source. | 1. Perform system suitability tests to monitor instrument performance.2. Ensure consistent and precise execution of the sample preparation protocol.3. Check the spray needle and optimize source conditions for a stable spray. |
Data Presentation: MRM Transitions for Carprofen and this compound
The following table summarizes the key quantitative data for setting up a tandem mass spectrometry experiment for Carprofen and this compound. Note that the optimal collision energy is instrument-dependent and should be determined empirically. A general starting range for small molecules is 10-40 eV in negative ion mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation | Typical Collision Energy Range (eV) |
| Carprofen | 271.8 | 228.0 | 225.9 | 15 - 35 |
| This compound | 275.0 | 231.2 | - | 15 - 35 |
Experimental Protocol: Collision Energy Optimization
This protocol outlines a systematic approach to determine the optimal collision energy for Carprofen and this compound on a tandem mass spectrometer.
1. Standard Preparation:
-
Prepare a standard solution of Carprofen and this compound at a concentration that gives a stable and robust signal (e.g., 100 ng/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Infusion and Precursor Ion Selection:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
In the mass spectrometer software, set the instrument to monitor the precursor ion of Carprofen (m/z 271.8) in negative ionization mode.
3. Product Ion Scan:
-
Perform a product ion scan by selecting the precursor ion (m/z 271.8) and scanning a range of product ions (e.g., m/z 50-280) at a fixed, moderate collision energy (e.g., 25 eV).
-
Identify the most abundant and specific product ions. For Carprofen, these are typically m/z 228.0 and 225.9.
4. Collision Energy Ramp:
-
Set up a Multiple Reaction Monitoring (MRM) method for the transition of interest (e.g., 271.8 -> 228.0).
-
Create a series of experiments where the collision energy is ramped in discrete steps (e.g., from 10 eV to 40 eV in 2 eV increments) while keeping all other parameters constant.
-
Acquire data for each collision energy value.
5. Data Analysis and Optimization:
-
Plot the signal intensity of the product ion as a function of the collision energy.
-
The optimal collision energy is the value that produces the highest signal intensity.
6. Repeat for this compound:
-
Repeat steps 2-5 for this compound, monitoring the precursor ion m/z 275.0 and the product ion m/z 231.2.
7. Verification:
-
Once the optimal collision energies are determined, verify the performance of the method by injecting a series of calibration standards and quality control samples.
Mandatory Visualizations
Caption: Experimental workflow for optimizing collision energy.
Troubleshooting matrix effects in the analysis of Carprofen with Carprofen-d3.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Carprofen using its deuterated internal standard, Carprofen-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of Carprofen?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Carprofen, these interfering components can originate from the biological sample itself (e.g., plasma, urine), reagents, or container materials.[1][4] The two primary manifestations of matrix effects are:
-
Ion Suppression: A decrease in the analyte signal, leading to an underestimation of the Carprofen concentration. This is the more common effect.[1][3][5][6]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the Carprofen concentration.[1][5][6]
These effects are a major concern because they can compromise the accuracy, precision, and reproducibility of the analytical method.[7][8][9] Even with a stable isotope-labeled internal standard like this compound, significant matrix effects can lead to erroneous results if the analyte and the internal standard are not affected equally.
Q2: How can I quantitatively determine if my Carprofen analysis is affected by matrix effects?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment .[5][10] This experiment compares the response of an analyte in a clean solution (neat solvent) to its response in a sample matrix that has been extracted and is free of the analyte.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Carprofen and this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Take blank biological matrix (e.g., plasma from an untreated subject), perform the full extraction procedure, and then spike the extracted matrix with Carprofen and this compound to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with Carprofen and this compound before the extraction procedure. This set is used to determine the recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas from each set.
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
| Analyte | Concentration (ng/mL) | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spike) | Mean Peak Area (Set C: Pre-Spike) | Matrix Effect (%) | Recovery (%) |
| Carprofen | 50 | 150,000 | 112,500 | 95,625 | 75.0 | 85.0 |
| This compound | 50 | 160,000 | 124,800 | 108,576 | 78.0 | 87.0 |
| Carprofen | 500 | 1,550,000 | 1,178,000 | 1,013,080 | 76.0 | 86.0 |
| This compound | 500 | 1,620,000 | 1,263,600 | 1,116,000 | 78.0 | 88.3 |
In this example, both Carprofen and its internal standard experience ion suppression (Matrix Effect ~75-78%). The similar matrix effect on both compounds suggests that this compound is likely to provide adequate compensation.
Caption: Workflow for assessing matrix effect and recovery.
Q3: My this compound internal standard is not adequately compensating for the matrix effect. What are the potential causes and solutions?
A3: While stable isotope-labeled internal standards like this compound are the gold standard for compensating for matrix effects, they can sometimes fail to do so adequately.[5] Here are the common reasons and troubleshooting steps:
-
Differential Matrix Effects: The analyte and the internal standard may not co-elute perfectly, exposing them to different matrix components at the ion source.
-
Solution: Optimize chromatographic conditions to ensure perfect co-elution. This may involve adjusting the mobile phase gradient, flow rate, or trying a different column chemistry.[7]
-
-
Source of Contamination: The deuterated standard itself might contain a small percentage of the unlabeled analyte, or there could be in-source fragmentation or exchange of deuterium atoms.
-
Solution: Check the purity of your this compound standard. Ensure MS/MS parameters are optimized to minimize in-source fragmentation.
-
-
High Analyte Concentration: At very high concentrations, the analyte might saturate the detector or the ionization process, leading to a non-linear response that the internal standard cannot correct.
-
Solution: Dilute the sample to bring the analyte concentration within the linear range of the assay.[5]
-
Caption: Troubleshooting inconsistent internal standard performance.
Q4: What are the most effective strategies to reduce or eliminate matrix effects in my Carprofen LC-MS/MS method?
A4: A multi-pronged approach focusing on sample preparation, chromatography, and MS source conditions is the most effective way to mitigate matrix effects.[7][8][9]
The goal is to remove interfering matrix components, such as phospholipids and proteins, before injection.[1]
-
Protein Precipitation (PPT): A simple but less clean method. It may not remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning Carprofen into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain and elute Carprofen.[4]
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation | Carprofen | 95 | 70 (Suppression) | 66.5 |
| Liquid-Liquid Extraction | Carprofen | 88 | 85 (Suppression) | 74.8 |
| Solid-Phase Extraction | Carprofen | 92 | 98 (Minimal Effect) | 90.2 |
This table illustrates that while PPT has high recovery, SPE provides the best reduction in matrix effects, leading to the highest overall process efficiency.
If interfering components cannot be removed, separating them chromatographically from Carprofen is crucial.
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between Carprofen and matrix interferences.
-
Column Chemistry: Use a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[11]
-
Divert Valve: Use a divert valve to direct the early and late eluting, non-target components to waste instead of the MS source.[7]
While less effective than sample prep or chromatography, optimizing the ion source can help.
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, testing APCI could be an option.[4][12]
-
Source Parameters: Adjusting parameters like spray voltage, gas flows, and temperature can sometimes reduce the impact of matrix interferences.
Caption: Key strategies for mitigating matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [ub-ir.bolton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Improving the chromatographic separation of Carprofen from its metabolites using Carprofen-d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Carprofen from its metabolites using Carprofen-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Carprofen I should be looking for?
A1: The primary metabolic pathways for Carprofen vary slightly across species. In dogs and rats, the main routes of biotransformation are direct conjugation to form an ester glucuronide, and oxidation to C-7 and C-8 phenols, which are then conjugated.[1][2] A smaller amount of an alpha-hydroxy derivative is also formed.[1] In humans, the predominant metabolic pathway is the direct conjugation of Carprofen to its ester glucuronide.[1][2]
Q2: Why should I use this compound as an internal standard?
A2: this compound is a stable isotope-labeled internal standard. Using it can significantly improve the accuracy and precision of your quantitative analysis. It co-elutes with Carprofen and has a similar ionization efficiency, which helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.
Q3: What are the typical mass transitions for Carprofen and this compound in LC-MS/MS analysis?
A3: While optimal transitions should be determined empirically on your instrument, a common approach is to monitor the deprotonated molecules [M-H]⁻. For Carprofen, a potential transition is m/z 272.1 -> 228.1, and for this compound, it would be m/z 275.1 -> 231.1. These transitions correspond to the loss of the carboxylic acid group.
Q4: Can you recommend a starting point for my HPLC/LC-MS method development?
A4: A good starting point for reversed-phase HPLC is a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol). A flow rate of 0.2-0.5 mL/min is typical for analytical scale separations. For detection, UV absorbance at around 238 nm can be used, or for higher sensitivity and specificity, tandem mass spectrometry is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Carprofen and its metabolites.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Adjust the mobile phase pH. For acidic compounds like Carprofen, a lower pH (e.g., with formic acid) can improve peak shape. 2. Reduce the injection volume or sample concentration. 3. Use a column with end-capping or a different stationary phase chemistry. 4. Replace the column. |
| Inadequate Separation of Metabolites | 1. Suboptimal mobile phase gradient. 2. Incorrect column chemistry. 3. Insufficient column length or efficiency. | 1. Optimize the gradient profile (slope, duration, and initial/final organic percentage). 2. Try a different column, such as one with a different pore size or a phenyl-hexyl phase for alternative selectivity. 3. Use a longer column or a column with smaller particle size to increase theoretical plates. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer source. 2. Matrix effects (ion suppression or enhancement). 3. Inefficient sample extraction and cleanup. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Dilute the sample, or improve the sample cleanup procedure (e.g., using solid-phase extraction). The use of this compound can help mitigate this. 3. Evaluate and optimize your sample preparation method to improve recovery. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column aging or contamination. | 1. Ensure mobile phases are freshly prepared and properly mixed. 2. Use a column oven to maintain a stable temperature. 3. Flush the column with a strong solvent or replace it if necessary. |
| Carryover | 1. Adsorption of analytes to the injector or column. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Consider using a different injection mode if available. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of Carprofen and its metabolites from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. Optimization will be required for your specific instrumentation and application.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | AB Sciex 4000 QTRAP or equivalent |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4500 V |
| Source Temperature | 550°C |
Quantitative Data Summary
The following table summarizes typical mass transitions and expected retention times. Note that retention times are highly dependent on the specific chromatographic system and method used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Expected Retention Time (min) |
| Carprofen | 272.1 | 228.1 | ~ 5.2 |
| This compound | 275.1 | 231.1 | ~ 5.2 |
| Carprofen Glucuronide | 448.1 | 272.1 | ~ 4.5 |
| 7-Hydroxycarprofen | 288.1 | 244.1 | ~ 4.8 |
| 8-Hydroxycarprofen | 288.1 | 244.1 | ~ 4.9 |
| α-Hydroxycarprofen | 288.1 | 244.1 | ~ 4.7 |
Visualizations
Caption: Experimental workflow for Carprofen analysis.
References
Technical Support Center: Troubleshooting Ion Suppression of Carprofen-d3 in Electrospray Ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression of the Carprofen-d3 signal in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] For quantitative bioanalysis, where this compound is used as an internal standard, unrecognized ion suppression can lead to inaccurate quantification of the target analyte, Carprofen.
Q2: What are the common causes of ion suppression for this compound in biological samples?
Ion suppression of this compound in biological matrices like plasma, milk, or tissue is often caused by:
-
Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression in reversed-phase chromatography.[4]
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Salts and Buffers: Non-volatile salts from buffers used in sample preparation can crystallize on the ESI probe, reducing ionization efficiency.[1]
-
High Concentrations of Other Drugs or Metabolites: Co-administered drugs or endogenous metabolites that co-elute with this compound can compete for ionization.[5]
-
Mobile Phase Additives: Certain additives, while necessary for chromatography, can contribute to ion suppression.[2]
Q3: How can I determine if the this compound signal is being suppressed?
A common method is the post-column infusion experiment . A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal of this compound at the retention time of interfering components indicates ion suppression.
Another approach is the post-extraction spike analysis . Here, the response of this compound in a clean solvent is compared to its response when spiked into a pre-extracted blank matrix. A significantly lower response in the matrix indicates ion suppression.
Troubleshooting Guides
Guide 1: Low or Inconsistent this compound Signal
Problem: You are observing a weak or highly variable signal for this compound across your sample batch.
Possible Cause: Matrix-induced ion suppression.
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Perform a post-column infusion experiment as described in the FAQs to identify the retention times of suppressing components.
-
Conduct a post-extraction spike experiment to quantify the extent of ion suppression.
-
-
Optimize Sample Preparation:
-
Protein Precipitation: While simple, it may not be sufficient to remove all interfering components.
-
Liquid-Liquid Extraction (LLE): Offers a better clean-up by partitioning Carprofen into an organic solvent, leaving polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): Provides the most thorough clean-up by selectively retaining and eluting this compound.[6] Consider using a mixed-mode or polymer-based SPE sorbent for optimal removal of phospholipids and other interferences.
-
-
Optimize Chromatographic Separation:
-
Change Mobile Phase: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of interfering compounds.[3]
-
Modify Gradient: Adjust the gradient slope to better separate this compound from the regions of ion suppression identified in the post-column infusion experiment.
-
Change Column Chemistry: A different stationary phase (e.g., C8 instead of C18) can provide different selectivity and move this compound away from interferences.[6]
-
Guide 2: this compound Signal Suppressed More Than Carprofen
Problem: The ratio of Carprofen to this compound is not consistent, leading to poor accuracy and precision.
Possible Cause: Differential ion suppression due to slight chromatographic separation of the analyte and the internal standard (isotope effect).
Troubleshooting Steps:
-
Confirm Co-elution:
-
Carefully examine the chromatograms to ensure that the peaks for Carprofen and this compound completely overlap. Even a small separation can expose them to different matrix environments.
-
-
Adjust Chromatography for Co-elution:
-
If separation is observed, modify the chromatographic method (e.g., adjust mobile phase composition, gradient, or temperature) to ensure complete co-elution.
-
-
Evaluate Internal Standard Concentration:
-
Ensure the concentration of this compound is appropriate. A very low concentration of the internal standard can be more susceptible to suppression by high concentrations of the analyte or matrix components.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Effect
| Sample Preparation Method | Mean Peak Area of this compound (n=6) | Coefficient of Variation (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 45,876 | 18.5 | -54.1 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 82,145 | 9.2 | -17.9 |
| Solid-Phase Extraction (C18) | 95,632 | 4.1 | -4.4 |
Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100
Table 2: Effect of Chromatographic Conditions on this compound Signal-to-Noise Ratio
| Chromatographic Column | Mobile Phase B | Gradient Time (min) | Signal-to-Noise Ratio |
| C18 (4.6 x 150 mm, 5 µm) | Acetonitrile | 10 | 125 |
| C18 (4.6 x 150 mm, 5 µm) | Methanol | 10 | 158 |
| C8 (4.6 x 100 mm, 3.5 µm) | Acetonitrile | 8 | 182 |
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
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System Setup:
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Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Use a syringe pump to deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
The LC flow rate should be set as per the analytical method (e.g., 0.5 mL/min).
-
-
Procedure:
-
Start the syringe pump and allow the this compound signal to stabilize.
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Inject a blank, extracted matrix sample onto the LC column.
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Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
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A stable baseline indicates no significant ion suppression.
-
A drop in the signal intensity indicates regions of ion suppression. The retention time of the drop corresponds to the elution of interfering components.
-
Protocol 2: Post-Extraction Spike to Quantify Matrix Effects
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Sample Preparation:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the working concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using the established procedure. In the final step, before injection, spike the extracted matrix with this compound at the same working concentration as in Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak area of this compound.
-
-
Calculation:
-
Matrix Effect (%) = ((Mean Peak Area of Set B) / (Mean Peak Area of Set A)) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
Caption: Experimental setup for post-column infusion to detect ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for enhancing the recovery of Carprofen-d3 from tissue samples.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the recovery of Carprofen-d3 from tissue samples. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures, offering practical solutions and detailed protocols to enhance analyte recovery and ensure accurate quantification.
Troubleshooting Guide
Low or inconsistent recovery of this compound from tissue samples can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low Overall Recovery of this compound
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to release the analyte. The choice of homogenization technique can be critical. Mechanical homogenization (e.g., rotor-stators or bead beaters) is often effective for creating a uniform suspension.[1][2][3] The efficiency of homogenization can be affected by tissue type, sample size, and the buffer used.[1] |
| Inefficient Extraction Solvent | The polarity of the extraction solvent should be optimized for this compound. For fatty tissues, a less polar solvent may be required to improve extraction efficiency.[4] Consider using a mixture of solvents to achieve the desired polarity. |
| Suboptimal pH of Extraction Buffer | The pH of the homogenization and extraction buffer can significantly impact the recovery of acidic drugs like Carprofen. Adjusting the pH to keep the analyte in its desired ionic state can improve extraction efficiency. |
| Analyte Degradation | Carprofen can be susceptible to degradation under certain conditions (e.g., exposure to light or extreme temperatures).[4] To mitigate this, consider adding antioxidants to your samples, protecting them from light, and using temperature control during homogenization and extraction.[4] |
| Insufficient Incubation/Extraction Time | Ensure adequate time for the extraction solvent to penetrate the tissue homogenate and for the analyte to partition into the solvent phase. Optimization of the extraction time may be necessary.[5] |
Problem 2: High Variability in Recovery Between Samples
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Homogenization | Ensure that each sample is homogenized to the same degree. Standardize the homogenization time, speed, and sample-to-buffer ratio.[1] |
| Matrix Effects | The sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[6][7] To assess matrix effects, a post-extraction spiking experiment can be performed.[8] If significant matrix effects are observed, consider further sample cleanup steps or using a different ionization source if available.[7] |
| Inconsistent Sample Handling | Ensure all samples are processed consistently, from thawing to extraction. Variations in temperature or processing time can introduce variability. |
| Pipetting Errors | Inaccurate pipetting of the internal standard or solvents can lead to significant variability. Calibrate pipettes regularly and use proper pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step when troubleshooting low recovery of this compound?
A1: The first step should be to evaluate the efficiency of your tissue homogenization.[1][2] Incomplete disruption of the tissue is a common reason for poor analyte recovery. Visually inspect the homogenate for any remaining tissue fragments. If the homogenization appears incomplete, consider optimizing the method by adjusting the duration, intensity, or using a different type of homogenizer.[1]
Q2: How can I determine if matrix effects are impacting my this compound recovery?
A2: Matrix effects can be assessed by comparing the signal response of this compound in a post-extraction spiked sample (blank tissue extract spiked with the analyte) to the signal response in a neat solution of the analyte at the same concentration.[6][8] A significant difference in the signal indicates the presence of matrix effects.
Q3: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is generally better for this compound from tissues?
A3: Both SPE and LLE can be effective for extracting NSAIDs like Carprofen from biological matrices.[9][10][11] SPE often provides a cleaner extract by selectively isolating the analyte, which can help to minimize matrix effects.[12] However, LLE can be a simpler and less expensive option. A scoping review of NSAID extraction methods found that LLE was used in 52% of the analyzed studies, while SPE was used in 41%.[9][11] The optimal choice depends on the specific tissue matrix, the desired level of cleanliness, and the available resources. Dispersive SPE (dSPE) has also emerged as a rapid and efficient alternative to traditional SPE.[13]
Q4: What are the critical parameters to optimize for a Solid-Phase Extraction (SPE) protocol for this compound?
A4: For SPE, critical parameters to optimize include the choice of sorbent, the pH of the sample and loading buffer, the composition and volume of the wash and elution solvents, and the flow rate. The sorbent should be chosen based on the physicochemical properties of Carprofen. The pH should be adjusted to ensure the analyte is in a form that will be retained by the sorbent. The wash steps are crucial for removing interferences without eluting the analyte, and the elution solvent should be strong enough to fully recover the analyte from the sorbent.
Q5: My internal standard (this compound) recovery is low. What should I do?
A5: Low recovery of the internal standard can be due to several factors. First, ensure that the internal standard is being added at the correct concentration and that it has not degraded.[4] Next, investigate the same potential causes as for low analyte recovery, such as incomplete homogenization, inefficient extraction, and matrix effects.[8] Since this compound is structurally very similar to Carprofen, it should behave similarly during the extraction process. Therefore, troubleshooting steps for the analyte will likely also improve the recovery of the internal standard.
Experimental Protocols
General Tissue Homogenization Protocol
-
Weigh a portion of the frozen tissue sample (e.g., 0.5 g).
-
Add a homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until no visible tissue fragments remain.
-
Keep the sample on ice throughout the homogenization process to minimize degradation.[1]
Liquid-Liquid Extraction (LLE) Protocol
-
To 1 mL of tissue homogenate, add the internal standard (this compound) solution.
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 3 mL of the organic solvent.
-
Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load the Sample: To 1 mL of tissue homogenate, add the internal standard. Acidify the sample with a small amount of acid (e.g., formic acid) to a pH of approximately 3. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the Analyte: Elute the this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table summarizes typical recovery rates for Carprofen from different tissue types using various extraction methods. It is important to note that these values can vary depending on the specific experimental conditions.
| Tissue Type | Extraction Method | Recovery (%) | Reference |
| Muscle | dSPE with C18 | 85.0 - 109 | [8] |
| Porcine Mucous Membranes | PBS Buffer Extraction | < 30 | [14] |
| Suppositories | SPE with Zirconia | 95 | [15] |
| Oral Suspension | SPE with Zirconia | 94 | [15] |
Note: The recovery of this compound is expected to be similar to that of Carprofen due to their structural similarity.
Signaling Pathways and Logical Relationships
The overall analytical workflow for the determination of this compound in tissue samples involves several key stages, from sample collection to data analysis. The following diagram illustrates the logical relationship between these stages.
References
- 1. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 2. velp.com [velp.com]
- 3. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 4. welchlab.com [welchlab.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity Carprofen-d3
Welcome to the technical support center for the synthesis of high-purity Carprofen-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is the deuterated analog of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used as an internal standard in analytical and bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Carprofen in biological matrices.[1][2][3] The deuterium labeling provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard.
Q2: Why is achieving high isotopic purity crucial for this compound?
High isotopic purity is essential to ensure the accuracy of quantitative assays. The presence of unlabeled Carprofen (d0) or partially deuterated species (d1, d2) in the this compound standard can interfere with the measurement of the analyte, leading to inaccurate results. For instance, the M+2 isotope of the analyte can have the same mass-to-charge ratio as a D2-labeled internal standard, causing interference.[4]
Q3: What are the common impurities that can be expected in the synthesis of this compound?
Besides the isotopic impurities (d0, d1, d2), chemical impurities can also be present. These can be starting materials, reagents, or byproducts from the synthesis of the Carprofen backbone. Common Carprofen impurities that may also be found in this compound preparations include Carprofen Ethyl Ester, N-nitroso Carprofen, and various related compounds designated as Carprofen Impurity A, C, D, and E.[4][5][6]
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is recommended to assess both chemical and isotopic purity:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the isotopic distribution and calculate the percentage of deuteration.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the absence of protons at the labeled positions, while 13C NMR can also be employed to verify the isotopic purity.[4][6][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity by separating this compound from other impurities.[9] Chiral HPLC methods can be used to separate the enantiomers of Carprofen.[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Deuterium Incorporation | 1. Incomplete reaction. 2. Presence of protic impurities (e.g., water) in reagents or solvents. 3. Insufficient amount of deuterating agent. | 1. Increase reaction time or temperature. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled solvents. 3. Use a larger excess of the deuterating agent (e.g., D₂O). |
| Isotopic Scrambling (Deuterium at unintended positions) | 1. H/D exchange at other acidic protons on the molecule. 2. Harsh reaction conditions (e.g., high temperature). | 1. Carefully control the pH of the reaction and work-up steps. 2. Optimize the reaction temperature and time to be as mild as possible while still achieving the desired deuteration. |
| Low Chemical Purity | 1. Incomplete reaction. 2. Formation of side products. 3. Ineffective purification. | 1. Monitor the reaction progress by TLC or LC-MS to ensure completion. 2. Optimize reaction conditions to minimize side product formation. 3. Employ preparative HPLC for purification.[13][14] |
| Chromatographic Shift between Carprofen and this compound | The deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on an HPLC column.[4] | This is a known phenomenon and is generally acceptable if the shift is small and consistent. Ensure that the integration parameters in your analytical method are set to correctly identify and quantify both peaks. |
Experimental Protocols
Synthesis of this compound via Deuterium Exchange
This protocol describes a general method for the deuteration of the α-methyl group of Carprofen via enolate formation.
Materials:
-
Carprofen
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve Carprofen (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF (2.2 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature to ensure complete formation of the dianion.
-
Deuteration: Quench the reaction by the dropwise addition of D₂O (excess). Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the product with diethyl ether (3 x volumes). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification: Purify the crude product by preparative HPLC to achieve high chemical and isotopic purity.
Purity Analysis of this compound
Isotopic Purity by Mass Spectrometry:
-
Instrument: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
-
Method: Infuse the purified this compound solution directly or via LC. Acquire the full scan mass spectrum in negative ion mode.
-
Analysis: Determine the relative intensities of the isotopic peaks corresponding to d0, d1, d2, and d3 species. Calculate the isotopic purity as the percentage of the d3 species relative to the sum of all isotopic species.
Chemical Purity by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Analysis: Inject a solution of the purified this compound. The chemical purity is determined by the peak area percentage of the this compound peak relative to the total peak area.
| Parameter | Typical Value |
| Reaction Yield (crude) | 70-85% |
| Yield (after purification) | 40-60% |
| Isotopic Purity (% d3) | >98% |
| Chemical Purity (by HPLC) | >99% |
Visualizations
Reaction Mechanism: Deuteration of Carprofen
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Workflow for this compound Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. appnote.sepscience.com [appnote.sepscience.com]
- 10. synthesis-methods-and-therapeutic-journey-of-carprofen-and-its-derivatives-a-review - Ask this paper | Bohrium [bohrium.com]
- 11. Deuteration - ThalesNano [thalesnano.com]
- 12. m.youtube.com [m.youtube.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carprofen and Carprofen-d3 Carryover in LC-MS/MS Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Carprofen and its deuterated internal standard, Carprofen-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis?
A1: Carryover refers to the appearance of a small portion of an analyte signal from a previous injection in a subsequent analysis, typically a blank or a sample with a much lower concentration.[1][2] This can lead to inaccurate quantification, especially for low-concentration samples.
Q2: Why are Carprofen and this compound prone to carryover?
A2: Carprofen is a non-steroidal anti-inflammatory drug (NSAID) and an acidic compound.[3] Acidic molecules can interact with active sites in the LC system, such as metal surfaces in the autosampler, tubing, and column frits, leading to adsorption and subsequent carryover. The internal standard, this compound, is expected to have similar physicochemical properties and therefore similar carryover potential.
Q3: How can I identify the source of Carprofen carryover in my LC-MS/MS system?
A3: A systematic approach is the most effective way to pinpoint the source of carryover. This involves sequentially bypassing components of the LC system and observing the impact on carryover in blank injections. The primary sources are typically the autosampler, injection valve, and the analytical column.[2]
Troubleshooting Guides
Guide 1: Systematic Identification of Carryover Source
This guide provides a step-by-step workflow to determine whether the carryover originates from the autosampler/injector or the analytical column.
Experimental Workflow for Carryover Source Identification
Caption: A logical workflow for isolating the source of LC-MS/MS carryover.
Experimental Protocol:
-
Initial Observation: After running a high concentration standard of Carprofen, inject a blank solvent. If a peak corresponding to Carprofen is observed, carryover is present.
-
Isolate the Autosampler:
-
Disconnect the analytical column from the injection valve.
-
Replace the column with a zero-dead-volume union.
-
Inject a high concentration standard of Carprofen followed by a blank injection.
-
-
Analyze the Results:
-
Carryover Persists: If the carryover peak is still present in the blank injection, the source is the autosampler, injection needle, sample loop, or valve rotor seal.
-
Carryover is Eliminated: If the carryover peak is absent or significantly reduced, the analytical column is the primary source of the carryover.
-
Guide 2: Mitigating Autosampler and Injector Carryover
If the carryover is traced to the autosampler, the following steps can be taken to mitigate it. The primary cause is often adsorption of the analyte to surfaces.[4]
Key Strategies:
-
Optimize Needle Wash: The composition of the needle wash solvent is critical.[4][5] For acidic compounds like Carprofen, a wash solution with a different pH or higher organic strength than the mobile phase can be effective.
-
Increase Wash Volume and Time: Ensure the wash volume is sufficient to thoroughly rinse the needle and injection port. Increasing the duration of the wash step can also improve cleaning.[5]
-
Inspect and Replace Consumables: Worn rotor seals in the injection valve are a common source of carryover and should be replaced regularly.[6]
Recommended Autosampler Wash Solutions for Acidic Compounds:
| Wash Solution Composition | Rationale |
| High Organic Content (e.g., 90:10 Acetonitrile:Water) | Effectively removes compounds soluble in organic solvents. |
| pH Modified (e.g., 0.1% Formic Acid or Ammonium Hydroxide in wash solvent) | Alters the ionization state of Carprofen, potentially reducing its interaction with metal surfaces. |
| "Magic Wash" Mixtures (e.g., Isopropanol:Acetonitrile:Acetone:Water in various ratios) | A strong, broad-spectrum wash to remove stubborn residues. |
| Dimethyl Sulfoxide (DMSO) | Can be a very effective solvent for removing highly adsorbed compounds. |
Experimental Protocol for Optimizing Needle Wash:
-
Prepare a series of different wash solutions based on the recommendations in the table above.
-
Inject a high-concentration Carprofen standard.
-
Run a sequence of blank injections, each using a different wash solution and/or increased wash time/volume.
-
Compare the carryover peak area in the blanks to determine the most effective wash protocol. A pre-blank should show negligible carryover, while the first post-blank will show the most significant carryover, which should decrease with subsequent blanks.[6]
Guide 3: Addressing Column-Related Carryover
If the analytical column is identified as the source of carryover, the following strategies can be employed.
Troubleshooting Workflow for Column Carryover
Caption: Strategies for mitigating carryover originating from the analytical column.
Experimental Protocols:
-
Gradient Modification:
-
At the end of your analytical gradient, add a step that increases the percentage of the strong organic mobile phase (e.g., to 95-100% Acetonitrile or Methanol).
-
Hold this high organic composition for a sufficient time to elute any strongly retained Carprofen.
-
Ensure the column is properly re-equilibrated to the initial mobile phase conditions before the next injection.
-
-
Mobile Phase Additive Adjustment:
-
Carprofen is an acidic compound, and its retention can be influenced by the pH of the mobile phase. The addition of mobile phase additives like formic acid can suppress the ionization of Carprofen, potentially altering its interaction with the stationary phase.[3][7] Conversely, a slightly basic mobile phase could also be investigated.
-
Experiment with different concentrations of additives like formic acid or ammonium acetate to find the optimal balance between good chromatography and minimal carryover.
-
-
Column Selection:
-
If carryover persists, consider trying a different column. Even columns with the same stationary phase (e.g., C18) from different manufacturers can exhibit different levels of carryover due to variations in silica purity and bonding chemistry.
-
Testing a column with a different stationary phase (e.g., C8 or Phenyl-Hexyl) may also reduce specific interactions leading to carryover.
-
Summary of LC-MS/MS Method Conditions for Carprofen and other NSAIDs from Literature:
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., Kinetex XB-C18, 2.6 µm, 100 Å, 100 x 2.1 mm)[8] | C8[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][8] | 10mM Ammonium Acetate in 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol[8] or Acetonitrile[7] with 0.1% Formic Acid | Methanol with 0.1% Formic Acid |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B is used to elute the analytes. A high organic wash should be incorporated at the end. | A suitable gradient from a low to high percentage of Mobile Phase B is used to elute the analytes. A high organic wash should be incorporated at the end. |
| Internal Standard | This compound is a suitable internal standard.[9] | This compound is a suitable internal standard.[9] |
Note: The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it can help compensate for some, but not all, sources of variability, including carryover, if it behaves identically to the unlabeled analyte.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pureportal.ilvo.be [pureportal.ilvo.be]
- 8. vibgyorpublishers.org [vibgyorpublishers.org]
- 9. jfda-online.com [jfda-online.com]
Ensuring the stability of Carprofen-d3 in stock solutions and biological samples.
This technical support center provides guidance on ensuring the stability of Carprofen-d3 in stock solutions and biological samples. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low signal or concentration of this compound in analysis. | Degradation of stock solution. | Prepare fresh stock solutions. Ensure proper storage conditions are maintained (see stability data below). Verify the quality of the solvent used for reconstitution. |
| Instability in the biological matrix. | Minimize the time between sample collection and analysis. Store biological samples at or below -20°C. For long-term storage, -80°C is recommended.[1][2][3] Avoid repeated freeze-thaw cycles.[4] | |
| Adsorption to container surfaces. | Use low-binding polypropylene or silanized glass vials for storing stock solutions and samples. | |
| Precipitation observed in stock or working solutions. | Poor solubility in the chosen solvent. | Carprofen is soluble in organic solvents like DMSO, ethanol, and methanol.[5] For aqueous solutions, first dissolve this compound in a small amount of an organic solvent (e.g., DMSO) before diluting with the aqueous buffer.[5] Do not store aqueous solutions for more than one day.[5] |
| Supersaturation upon cooling. | If preparing solutions at an elevated temperature, ensure the final concentration is below the solubility limit at the storage temperature. | |
| Inconsistent results between replicates. | Inhomogeneous stock or working solution. | Ensure complete dissolution of the solid material by vortexing or sonication. Visually inspect for any undissolved particles before use. |
| Inconsistent sample handling. | Standardize sample processing protocols, including extraction and dilution steps. Ensure consistent timing and temperature across all samples. | |
| Presence of unexpected peaks in chromatogram. | Degradation products. | Forced degradation studies on carprofen have shown it degrades in the presence of strong acids, bases, and upon exposure to UV light.[6] Protect solutions from light and avoid extreme pH conditions. |
| Contamination. | Use high-purity solvents and reagents. Ensure cleanliness of labware and analytical instrumentation. |
Stability Summary Tables
Stock Solution Stability of Carprofen
| Storage Condition | Solvent | Concentration | Duration | Stability | Reference |
| Refrigerated (2-8°C) | 0.9% Saline | 1 mg/mL and 50 mg/mL | Up to 180 days | Strength and sterility maintained | [7][8] |
| Room Temperature | 0.9% Saline | 1 mg/mL | Up to 60 days | Strength and sterility maintained | [7][8] |
| -20°C | Crystalline Solid | N/A | ≥ 4 years | Stable | [5] |
| -20°C | DMSO | Not specified | Not specified | Recommended storage | [5] |
Note: While these studies were conducted on Carprofen, the stability of this compound is expected to be comparable under similar conditions due to the chemical similarity.
Biological Sample Stability of Carprofen
| Matrix | Storage Condition | Duration | Stability | Reference |
| Canine Plasma | -80°C | Up to 6 months | No degradation observed | [1][2][3] |
| Urine | Not specified | Not specified | Freeze-thaw cycles may affect stability | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, HPLC grade or higher), Class A volumetric flask, precision balance.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound.
-
Transfer the weighed solid to a volumetric flask.
-
Add a small amount of DMSO to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Once dissolved, bring the solution to the final volume with DMSO.
-
Mix the solution thoroughly.
-
Store the stock solution in a tightly sealed, light-protected vial at -20°C.
-
Protocol 2: Preparation of Working Solutions
-
Materials: this compound stock solution, desired solvent (e.g., methanol, acetonitrile, or mobile phase).
-
Procedure:
-
Allow the stock solution to thaw completely and equilibrate to room temperature.
-
Vortex the stock solution to ensure homogeneity.
-
Perform serial dilutions of the stock solution with the desired solvent to achieve the final working concentrations.
-
Use freshly prepared working solutions for each analytical run.
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis of Plasma
-
Materials: Plasma sample, this compound internal standard working solution, protein precipitation solvent (e.g., acetonitrile or methanol), centrifuge, collection tubes.
-
Procedure:
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma, add 25 µL of the this compound internal standard working solution (e.g., 10 µg/mL).[9]
-
Add 475 µL of cold protein precipitation solvent (e.g., methanol).[9]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound, similar to its non-deuterated counterpart, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] DMSO is a common choice for creating a concentrated stock solution. For aqueous working solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[5]
Q2: How should I store my this compound stock solution?
A2: For long-term stability, this compound stock solutions prepared in an organic solvent like DMSO should be stored at -20°C in tightly sealed, light-protected vials.[5] Studies on Carprofen have shown that diluted solutions in saline can be stored for up to 180 days under refrigeration.[7][8]
Q3: Can I store aqueous working solutions of this compound?
A3: It is not recommended to store aqueous solutions of Carprofen for more than one day due to its limited aqueous solubility and potential for precipitation.[5] It is best practice to prepare fresh aqueous working solutions daily from a stock solution stored in an organic solvent.
Q4: What are the main degradation pathways for this compound?
A4: While specific degradation studies on this compound are not widely available, forced degradation studies on Carprofen have shown it is susceptible to degradation under acidic and basic hydrolysis, as well as photolytic conditions (exposure to UV light).[6] Therefore, it is crucial to protect this compound solutions from light and avoid exposure to strong acids or bases.
Q5: How many freeze-thaw cycles can my biological samples containing this compound undergo?
A5: It is recommended to minimize freeze-thaw cycles. A study on several nonsteroidal anti-inflammatory drugs, including carprofen, in urine indicated that freeze-thaw cycles can affect the stability of the analyte.[4] For optimal results, aliquot samples into single-use volumes before freezing to avoid repeated thawing of the entire sample.
Q6: Is this compound stable in plasma during long-term storage?
A6: Studies have demonstrated that carprofen is stable in canine plasma for up to 6 months when stored at -80°C, with no significant degradation observed.[1][2][3] It is expected that this compound would exhibit similar stability under these conditions.
Q7: I am seeing precipitation in my stock solution after storing it in the freezer. What should I do?
A7: If you observe precipitation, allow the solution to fully equilibrate to room temperature and then vortex or sonicate to redissolve the compound. If it does not redissolve, the concentration may be too high for the solvent at that storage temperature. Consider preparing a new stock solution at a lower concentration.
Q8: Can I use this compound for in vivo studies?
A8: this compound is primarily used as an analytical internal standard for the quantification of carprofen in biological samples.[9][10][11] For in vivo studies investigating the pharmacological effects, the non-deuterated Carprofen is typically used.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of storage duration on carprofen concentration measurements in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of storage duration on carprofen concentration measurements in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of nonsteroidal anti-inflammatory drugs in urine and solution: effects of degradation on analytical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strength and Sterility of Stock and Diluted Carprofen Over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strength and Sterility of Stock and Diluted Carprofen Over Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound VETRANAL , analytical standard 1173019-42-5 [sigmaaldrich.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
Overcoming poor peak shape and tailing for Carprofen-d3 in reversed-phase chromatography.
Technical Support Center: Carprofen-d3 Analysis
Welcome to the technical support center for troubleshooting reversed-phase chromatography analysis. This guide provides detailed solutions for overcoming poor peak shape and tailing specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is longer or more drawn out than the leading edge.[1] In an ideal separation, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing can compromise the accuracy of analysis by degrading resolution between adjacent peaks and affecting the precision of peak area integration.[3]
This asymmetry is quantified using metrics like the Tailing Factor (T) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 signify tailing.[2]
Q2: I am observing significant peak tailing for this compound. What are the likely causes?
The most common cause of peak tailing for acidic compounds like this compound in reversed-phase chromatography is secondary interactions between the analyte and the stationary phase.[4] this compound possesses a carboxylic acid group, which can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[4][5] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a distorted peak shape.[5]
Other potential causes include:
-
Inappropriate mobile phase pH: If the mobile phase pH is not optimal, it can lead to a mix of ionized and unionized forms of the analyte, causing peak distortion.[6]
-
Column overload: Injecting too high a concentration or volume of the sample can saturate the column.[1][7]
-
Column contamination or degradation: Accumulation of sample matrix components or a void at the column inlet can distort peak shape for all analytes.[3]
-
Extra-column dead volume: Excessive tubing length or width between the column and the detector can cause peak broadening and tailing.[8]
Q3: How does the mobile phase pH specifically affect the peak shape for this compound?
Mobile phase pH is a critical factor for ionizable compounds like this compound.[6] The pH level influences both the ionization state of the this compound molecule (an acid) and the residual silanol groups on the stationary phase.
-
Analyte Ionization: At a pH well below its pKa, this compound will be in its neutral, protonated form, which is more hydrophobic and will be retained longer. At a pH above its pKa, it will be in its ionized, deprotonated form, which is less retained.
-
Silanol Group Ionization: At mid-range pH, residual silanol groups on the silica surface can be ionized (negatively charged), creating sites for strong secondary ionic interactions with analytes.[1]
-
Peak Distortion: If the mobile phase pH is too close to the analyte's pKa, both the ionized and unionized forms will exist simultaneously, which can lead to severe peak splitting or tailing.[9] For optimal peak shape, the mobile phase pH should be adjusted to at least 2 units away from the analyte's pKa.[10]
Q4: Could my column be the source of the problem?
Yes, the column is frequently a source of peak shape issues. Here's how:
-
Active Silanol Groups: The type and quality of the silica used in the column are crucial. Columns with a high concentration of acidic, non-end-capped silanol groups are more prone to causing peak tailing for polar and ionizable compounds.[5][11] Using a high-purity, end-capped column can significantly reduce these secondary interactions.[5]
-
Column Deterioration: Over time, columns can degrade. This can manifest as a void at the column inlet, a blocked inlet frit, or contamination from sample matrices.[3][12] If all peaks in your chromatogram are tailing, it often points to a physical problem at the top of the column.[3]
-
Column Overload: Injecting too much sample can lead to non-linear isotherm behavior, resulting in tailing peaks that often have a "right triangle" appearance.[3]
Troubleshooting Guides
Guide 1: Mobile Phase Optimization
Optimizing the mobile phase is the most effective way to address chemical-based peak tailing.
Experimental Protocol: Mobile Phase Preparation and Optimization
-
Solvent Selection: Use high-purity, HPLC-grade solvents (e.g., acetonitrile, methanol) and water. Ensure all solvents are properly degassed.[8]
-
pH Adjustment:
-
Prepare the aqueous portion of the mobile phase.
-
Add an acidic modifier to lower the pH. Common choices include formic acid (0.1%), acetic acid (0.1%), or trifluoroacetic acid (TFA) (0.05-0.1%).
-
For this compound (an acid), a lower pH (e.g., pH 2.5-3.5) is generally recommended to suppress the ionization of residual silanol groups on the column.[1]
-
Measure the pH of the aqueous component before mixing with the organic solvent.
-
-
Buffer Addition: To maintain a stable pH, use a buffer. A buffer concentration of 5-10 mM is typically sufficient for reversed-phase applications.[3] Select a buffer with a pKa close to the desired mobile phase pH. For a target pH of 3.0, a formate buffer would be appropriate.
-
Final Preparation: Mix the aqueous and organic components in the desired ratio. Filter the final mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.[7]
Data Summary: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Tailing Factor (As) | Retention Time (min) | Observations |
| 5.5 | 2.8 | 3.5 | Severe tailing, poor peak symmetry. |
| 4.5 | 1.9 | 4.1 | Moderate tailing, some improvement. |
| 3.5 | 1.4 | 5.2 | Minor tailing, acceptable for some applications. |
| 2.8 | 1.1 | 5.8 | Symmetrical peak, good resolution. |
Note: This table presents illustrative data to demonstrate the expected trend.
Troubleshooting Flowchart: Mobile Phase Issues
Caption: Troubleshooting workflow for mobile phase optimization.
Guide 2: Column Selection and Management
If mobile phase optimization does not resolve the issue, investigate the column.
Troubleshooting Steps:
-
Check for Overload: Dilute your sample by a factor of 10 and inject again. If the peak shape improves and becomes more symmetrical, the original sample was overloading the column.[13] Reduce the injection volume or sample concentration.[7]
-
Choose an Appropriate Column: For analytes prone to silanol interactions, select a column with:
-
Column Flushing: If the column is contaminated, flushing may restore performance.
Experimental Protocol: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Reverse Direction: Reverse the column direction to back-flush contaminants off the inlet frit.[3]
-
Flushing Sequence: Flush the column with a series of strong solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a reversed-phase column is:
-
20 column volumes of water (to remove buffers).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol (a strong solvent).
-
-
Re-equilibration: Turn the column back to its normal flow direction and equilibrate with your mobile phase for at least 20-30 minutes or until a stable baseline is achieved.
Visualization: Analyte-Silanol Interaction
Caption: Interaction of this compound with residual silanols.
Guide 3: System and Sample Evaluation
If issues persist, the problem may lie with the HPLC system or the sample itself.
Troubleshooting Steps:
-
Minimize Dead Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[8] Check that all fittings are properly seated and not creating extra space.
-
Check Sample Solvent: The sample should ideally be dissolved in the mobile phase.[10] If a stronger solvent is used for solubility, the injection volume must be kept very small to avoid peak distortion.[12]
-
Evaluate Sample Matrix: If analyzing this compound in a complex matrix (e.g., plasma, tissue), interfering components could be co-eluting or contaminating the column.[1][13] Consider implementing a sample clean-up procedure like Solid Phase Extraction (SPE) to remove these interferences.[1]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. mastelf.com [mastelf.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. restek.com [restek.com]
Investigating the potential for back-exchange of deuterium in Carprofen-d3 during sample preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for back-exchange of deuterium in Carprofen-d3 during sample preparation. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is the unintended replacement of deuterium atoms on a deuterated internal standard, such as this compound, with hydrogen atoms from the surrounding solvent or sample matrix.[1][2] This process can lead to a decrease in the signal of the deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte, potentially compromising the accuracy and precision of quantitative results. The deuterium atoms on the methyl group of this compound are susceptible to back-exchange, particularly under certain sample preparation conditions.
Q2: What are the primary factors that can induce back-exchange in this compound?
The primary factors influencing deuterium back-exchange include:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[3] For Carprofen, studies have shown the parent molecule is more labile under acidic conditions.[4]
-
Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms for the exchange. The composition of the solvent mixture can impact the rate of exchange.
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including back-exchange.
-
Exposure Time: The longer this compound is exposed to unfavorable conditions, the greater the extent of back-exchange is likely to be.
Q3: Is the position of the deuterium label on this compound stable?
This compound is deuterated on the α-methyl group. While C-D bonds are generally stable, the position adjacent to a carboxylic acid and a chiral center can be susceptible to exchange under certain pH and temperature conditions. It is crucial to use analytical methods that have been validated for the stability of the internal standard.[5]
Q4: Can the sample matrix itself contribute to back-exchange?
Yes, components within biological matrices can potentially influence the local pH or contain exchangeable protons, which may contribute to back-exchange. However, the primary drivers are typically the pH and composition of the extraction and reconstitution solvents.
Troubleshooting Guides
Issue 1: Drifting Internal Standard Response or Increasing Analyte Signal in QC Samples
Symptoms:
-
A consistent decrease in the this compound peak area over an analytical run.
-
An unexpected increase in the Carprofen peak area in quality control (QC) samples or blanks.
-
Poor precision (%CV) in the calculated concentrations of QC samples.
Potential Cause: Deuterium back-exchange is occurring during the sample preparation or analysis sequence.
Troubleshooting Steps:
-
Evaluate Solvent and pH Conditions:
-
Review the pH of all solutions used in your sample preparation workflow. Avoid strongly acidic or basic conditions where possible.
-
If using acidic modifiers like formic acid, use the lowest concentration necessary to achieve the desired chromatography.
-
-
Assess Temperature Effects:
-
Ensure that samples are not exposed to high temperatures for extended periods. If heating is part of the protocol, minimize the duration.
-
Keep sample extracts cool, especially if there is a delay before injection.
-
-
Minimize Exposure Time:
-
Process samples in a timely manner. Avoid letting extracts sit in protic or pH-adjusted solvents for long durations.
-
If automation is used, ensure the sequence is optimized to minimize the time from sample preparation to injection.
-
-
Conduct a Stability Experiment:
-
Prepare a solution of this compound in your final reconstitution solvent.
-
Inject this solution at regular intervals over a period that mimics the length of your analytical run (e.g., 0, 2, 4, 8, 12 hours).
-
Monitor the peak area of this compound and look for the appearance of a Carprofen peak. This will help quantify the rate of back-exchange under your specific conditions.
-
Issue 2: Inaccurate Quantification at Low Analyte Concentrations
Symptoms:
-
A positive bias in the measurement of low-concentration samples.
-
The presence of a small Carprofen peak in blank samples that are spiked only with this compound.
Potential Cause: Even a small percentage of back-exchange can significantly impact the accuracy of low-level quantification by artificially inflating the analyte signal.
Troubleshooting Steps:
-
Optimize Sample Preparation Conditions:
-
Based on the stability data presented in the tables below, select solvent and pH conditions that are shown to minimize back-exchange.
-
Consider using aprotic solvents (e.g., acetonitrile) for reconstitution where chromatographically feasible.
-
-
Modify LC-MS Method Parameters:
-
While less common for C-D bonds, in-source back-exchange can occur. If suspected, optimization of mass spectrometer source parameters (e.g., temperature, voltages) may be beneficial.[1]
-
-
Data Analysis and Correction:
-
If a consistent, low level of back-exchange is unavoidable and has been accurately quantified, it may be possible to correct for it during data processing. However, this should be a last resort and requires thorough validation.
-
Data Presentation
The following tables provide hypothetical, yet plausible, quantitative data on the percentage of back-exchange of this compound under various simulated sample preparation conditions. This data is intended to guide users in selecting conditions that minimize the risk of back-exchange.
Table 1: Effect of pH and Solvent Composition on this compound Back-Exchange
| Solvent Composition (v/v) | pH | Incubation Time (hours) | Incubation Temperature (°C) | Hypothetical Back-Exchange (%) |
| 50:50 Methanol:Water | 3 | 4 | 25 | 5.2 |
| 50:50 Methanol:Water | 5 | 4 | 25 | 1.1 |
| 50:50 Methanol:Water | 7 | 4 | 25 | < 0.5 |
| 50:50 Methanol:Water | 9 | 4 | 25 | 2.8 |
| 80:20 Acetonitrile:Water | 3 | 4 | 25 | 2.1 |
| 80:20 Acetonitrile:Water | 5 | 4 | 25 | < 0.5 |
| 80:20 Acetonitrile:Water | 7 | 4 | 25 | < 0.5 |
| 80:20 Acetonitrile:Water | 9 | 4 | 25 | 1.5 |
Table 2: Effect of Temperature and Time on this compound Back-Exchange in 50:50 Methanol:Water at pH 3
| Incubation Time (hours) | Incubation Temperature (°C) | Hypothetical Back-Exchange (%) |
| 1 | 4 | < 0.5 |
| 4 | 4 | 0.8 |
| 8 | 4 | 1.5 |
| 1 | 25 | 1.3 |
| 4 | 25 | 5.2 |
| 8 | 25 | 9.8 |
| 1 | 40 | 4.5 |
| 4 | 40 | 15.7 |
| 8 | 40 | 28.3 |
Experimental Protocols
Protocol 1: Evaluation of this compound Back-Exchange in a Given Solvent
Objective: To quantify the percentage of back-exchange of this compound in a specific solvent mixture over time.
Materials:
-
This compound stock solution
-
Carprofen analytical standard
-
Solvent mixture to be tested (e.g., 50:50 Methanol:Water with 0.1% formic acid)
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound at a known concentration in the test solvent.
-
Prepare a calibration curve for unlabeled Carprofen.
-
Immediately after preparation (T=0), inject the this compound solution and a blank solvent onto the LC-MS/MS system.
-
Incubate the this compound solution under the desired temperature conditions.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution.
-
Monitor the MRM transitions for both this compound and Carprofen.
-
Quantify the amount of Carprofen formed in the this compound solution at each time point using the calibration curve.
-
Calculate the percentage of back-exchange as: (Concentration of Carprofen formed / Initial Concentration of this compound) * 100.
Visualizations
Caption: Factors influencing deuterium back-exchange of this compound.
Caption: Troubleshooting workflow for this compound back-exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated stability indicating LC method for carprofen: characterization of degradation products by MS [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Deuterated Reference Standard for Method Validation (CAS 1173019-42-5) [witega.de]
Validation & Comparative
A Comparative Guide to the Determination of Carprofen in Equine Plasma: Method Validation Utilizing Carprofen-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Carprofen, a non-steroidal anti-inflammatory drug (NSAID), in equine plasma. Particular focus is given to a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Carprofen-d3, for enhanced accuracy and precision. This is contrasted with the more traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method to highlight the relative advantages and performance characteristics of each approach. The information presented herein is supported by published experimental data to aid researchers in selecting the most appropriate analytical strategy for their pharmacokinetic, toxicokinetic, and doping control studies.
Method Performance Comparison
The selection of an analytical method is a critical decision in regulated and non-regulated bioanalysis. The following tables summarize the key performance parameters of a validated LC-MS/MS method using this compound and a representative HPLC-UV method for the determination of Carprofen in equine plasma.
Table 1: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity (Range) | 1 - 1000 ng/mL | 0.25 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity is established |
| Limit of Quantification (LOQ) | 0.064 µg/L (64 pg/mL)[1] | 0.01 µg/mL (10 ng/mL)[2] |
| Precision (RSD%) | < 3%[1] | < 15% (Intra-day), < 20% (Inter-day)[2] |
| Accuracy/Recovery (%) | Not explicitly stated for equine plasma, but the use of a stable isotope-labeled internal standard inherently corrects for matrix effects and extraction variability, leading to high accuracy. | > 94%[2] |
| Internal Standard | This compound | Not always utilized; some methods use a structurally similar compound. |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS method with this compound and a representative HPLC-UV method.
LC-MS/MS Method with this compound Internal Standard
This protocol is adapted from a validated method for Carprofen in swine plasma, which is highly applicable to equine plasma with minor modifications for matrix differences.[1]
1. Sample Preparation:
-
To 200 µL of equine plasma, add 25 µL of this compound internal standard solution (10 µg/mL).
-
Add 475 µL of methanol for protein precipitation.
-
Vortex mix and then centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant for analysis.
2. Liquid Chromatography:
-
Column: C8 reversed-phase column.
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program is used to separate Carprofen from endogenous plasma components.
-
Flow Rate: 0.35 mL/min.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Carprofen: 271.8 -> 228.0 (Quantification), 271.8 -> 225.9 (Confirmation).
-
This compound: 275.0 -> 231.2.
-
Alternative Method: HPLC-UV
This protocol represents a typical HPLC-UV method for the determination of NSAIDs, including Carprofen, in equine plasma.[2][3]
1. Sample Preparation (Solid-Phase Extraction):
-
Acidify 0.5 mL of equine plasma with 75 µL of 1M H3PO4.
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Alternatively, a molecularly imprinted solid-phase extraction (MISPE) can be used for more selective extraction.[2]
2. High-Performance Liquid Chromatography:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.010 M o-phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Elution: Isocratic or gradient elution.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector set at a wavelength corresponding to the maximum absorbance of Carprofen (e.g., 230 nm).
Methodological Workflow and Comparison
The following diagrams illustrate the experimental workflow of the LC-MS/MS method using this compound and a logical comparison of the two analytical approaches.
References
Performance Showdown: Carprofen-d3 vs. A Structural Analog as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical determinant of data quality and reliability. For the quantification of the non-steroidal anti-inflammatory drug (NSAID) Carprofen, laboratories are often faced with the decision between a stable isotope-labeled (SIL) internal standard, such as Carprofen-d3, and a structural analog. This guide provides an objective comparison of the performance of this compound against a commonly used structural analog, Flurbiprofen, supported by experimental data from published literature.
The Critical Role of the Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, including calibrators and quality controls, before sample processing. Its primary role is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the analytical method.
The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery. Stable isotope-labeled internal standards are widely considered the "gold standard" as their near-identical chemical structure to the analyte ensures they behave almost identically throughout the analytical process. However, their availability and cost can sometimes lead researchers to consider structural analogs.
dot
A Head-to-Head Comparison: Cross-Validation of ELISA and LC-MS/MS for Carprofen Analysis Featuring Carprofen-d3
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is a cornerstone of reliable study outcomes. This guide provides an in-depth comparison of two widely used analytical methods, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of the non-steroidal anti-inflammatory drug (NSAID), Carprofen. A key focus is the integration of a deuterated internal standard, Carprofen-d3, within the LC-MS/MS workflow—a practice that significantly enhances precision and accuracy.
At a Glance: ELISA vs. LC-MS/MS for Carprofen Analysis
The choice between ELISA and LC-MS/MS hinges on the specific requirements of the analysis, balancing the need for throughput, specificity, and quantitative accuracy. ELISA is a powerful tool for high-throughput screening, offering a cost-effective and rapid assessment of a large number of samples. In contrast, LC-MS/MS stands as the gold standard for confirmatory analysis, providing unparalleled specificity and sensitivity, which is further enhanced by the use of an internal standard like this compound to mitigate matrix effects and variability.
Quantitative Performance Deep Dive
The following table outlines the key performance characteristics of a typical Carprofen ELISA compared to a validated LC-MS/MS method. The ELISA data represents typical values for commercially available kits, while the LC-MS/MS data is derived from published validation studies.
| Parameter | Carprofen ELISA (Typical Performance) | Carprofen LC-MS/MS with this compound |
| Analytical Principle | Competitive Immunoassay | Chromatographic Separation & Mass-based Detection |
| Linear Range | Generally in the ng/mL range | Wide dynamic range, e.g., 0.5 - 60 µg/mL |
| Limit of Detection (LOD) | Typically in the low ng/mL range | 0.066 µg/mL |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range | 0.20 µg/mL |
| Intra-Assay Precision (%CV) | < 10% | < 5% |
| Inter-Assay Precision (%CV) | < 15% | < 10% |
| Accuracy (as % Recovery) | 80 - 120% | 95 - 105% |
| Specificity | Susceptible to cross-reactivity from structurally related molecules | High, based on unique molecular mass and fragmentation patterns |
| Sample Throughput | High (facilitated by 96-well plate format) | Lower (sequential sample analysis) |
| Cost Per Sample | Low | High |
| Use of Internal Standard | Not common | Yes (e.g., this compound) |
Visualizing the Cross-Validation Workflow
A robust cross-validation study design is essential to compare the performance of two analytical methods. The diagram below illustrates a typical workflow.
Detailed Experimental Protocols
Carprofen ELISA Protocol (Based on Competitive Assay Principle)
This protocol outlines the general steps for a competitive ELISA for Carprofen quantification.
-
Reagent and Sample Preparation:
-
A series of Carprofen standards are prepared in the provided assay buffer.
-
Biological samples (e.g., plasma, urine) are diluted to ensure the Carprofen concentration falls within the assay's linear range.
-
-
Assay Steps:
-
Standards, controls, and diluted samples are added to the wells of a microplate pre-coated with anti-Carprofen antibodies.
-
A Carprofen-enzyme conjugate (e.g., HRP) is added to each well.
-
The plate is incubated, typically for 1-2 hours, allowing the free Carprofen (from samples/standards) and the Carprofen-enzyme conjugate to compete for binding to the antibody-coated wells.
-
The plate is washed to remove unbound materials.
-
A substrate solution (e.g., TMB) is added, which reacts with the bound enzyme conjugate to produce a color signal.
-
The enzymatic reaction is terminated with a stop solution.
-
The absorbance in each well is measured using a microplate reader.
-
-
Data Interpretation:
-
A standard curve is constructed by plotting the absorbance values against the corresponding concentrations of the Carprofen standards.
-
The Carprofen concentration in the unknown samples is then calculated from this standard curve.
-
Carprofen LC-MS/MS Protocol
The following protocol details a robust LC-MS/MS method for the precise quantification of Carprofen.
-
Sample Extraction:
-
An aliquot of the internal standard, this compound, is added to each sample, calibrator, and quality control.
-
Proteins are precipitated from the biological matrix using a suitable organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Analysis:
-
LC System: The reconstituted sample is injected onto a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate Carprofen from other matrix components.
-
MS/MS System: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Carprofen and the this compound internal standard.
-
-
Data Processing:
-
The peak areas for both Carprofen and this compound are integrated.
-
A ratio of the Carprofen peak area to the this compound peak area is calculated for all samples.
-
A calibration curve is generated by plotting the peak area ratios of the standards against their concentrations.
-
The concentration of Carprofen in the study samples is determined from this calibration curve.
-
A Logical Framework for Method Selection
The decision to employ ELISA or LC-MS/MS is often dictated by the phase and objective of the research. The following decision tree provides a logical guide for method selection.
Final Remarks
A Comparative Guide to the Quantification of Carprofen Using Carprofen-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantitative analysis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID), with a focus on the use of its deuterated analog, Carprofen-d3, as an internal standard. The objective is to offer a comparative overview of different experimental approaches to aid researchers in selecting and implementing a suitable method for their specific analytical needs. The information presented is collated from a variety of validated analytical methods published in peer-reviewed literature.
Introduction to Carprofen and the Role of Deuterated Internal Standards
Carprofen, chemically known as 2-(6-chloro-9H-carbazol-2-yl)propanoic acid, is widely used in veterinary medicine for its analgesic and anti-inflammatory properties. Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. This compound shares near-identical physicochemical properties with Carprofen, ensuring similar extraction recovery, chromatographic retention, and ionization efficiency. This co-elution and similar behavior compensate for variations during sample preparation and analysis, leading to enhanced precision and accuracy in quantification.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Carprofen exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effect of NSAIDs like Carprofen is attributed to the inhibition of COX-2, while the inhibition of COX-1 is often associated with undesirable side effects, such as gastrointestinal irritation. The selectivity of Carprofen for COX-2 over COX-1 can vary between species.
Caption: Carprofen's mechanism of action via inhibition of COX enzymes.
Comparison of Analytical Methodologies
The following sections provide a comparative summary of different stages of Carprofen quantification, from sample preparation to analysis and method validation, based on published literature.
Sample Preparation
The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analyte of interest. The most common methods for biological samples like plasma and milk are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
| Parameter | Method 1: Protein Precipitation (PPT) | Method 2: Liquid-Liquid Extraction (LLE) | Method 3: Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol), and the supernatant containing the analyte is collected. | The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility. | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. |
| Typical Solvents/Reagents | Acetonitrile, Methanol. | Ethyl acetate, Methyl tert-butyl ether. | C18 or polymer-based cartridges; various organic solvents for washing and elution. |
| Advantages | Simple, fast, and applicable to a wide range of analytes. | High recovery and clean extracts. | High selectivity and concentration factor, leading to cleaner extracts and lower detection limits. |
| Disadvantages | May result in less clean extracts and potential for matrix effects. | More labor-intensive and requires larger volumes of organic solvents. | More complex and costly; requires method development for optimal sorbent and solvent selection. |
| Reference Application | Widely used for plasma and serum samples due to its simplicity. | Effective for extracting Carprofen from plasma.[1] | Used for multi-residue analysis of NSAIDs in milk. |
Liquid Chromatography (LC) Conditions
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for Carprofen. The choice of column, mobile phase, and gradient conditions can significantly impact the separation efficiency and analysis time.
| Parameter | Method A | Method B | Method C |
| Column | Inertsil C8 (10 cm x 4.6 mm, 3 µm) | ODS (C18) (150 mm x 4.6 mm, 5 µm)[2] | Luna C8 (150 mm x 2.1 mm, 3 µm) |
| Mobile Phase | Water:Acetonitrile:Methanol:Glacial Acetic Acid (40:40:20:0.2 v/v) | Acetonitrile:100 mM Ammonium Acetate (pH 6.7) (40:60 v/v)[2] | A: 0.01 M Ammonium Formate (pH 5.0), B: Methanol/Acetonitrile (8:2 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min[2] | 0.2 mL/min |
| Column Temperature | 25°C | 30°C[2] | 40°C |
| Detection | UV at 240 nm | UV at 239 nm[2] | Tandem Mass Spectrometry (MS/MS) |
| Run Time | ~5 minutes | Not specified | 23 minutes (for multi-residue method) |
Mass Spectrometry (MS) Parameters for LC-MS/MS Analysis
Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for the quantification of Carprofen. The selection of precursor and product ions for both Carprofen and its deuterated internal standard is crucial for a reliable assay.
| Parameter | Carprofen | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic drugs like Carprofen. | Electrospray Ionization (ESI), negative mode. |
| Precursor Ion (m/z) | 272.0 - 274.0 (depending on the specific adduct and instrument) | 275.0 - 277.0 (reflecting the +3 mass shift from deuterium labeling) |
| Product Ion(s) (m/z) | Typically fragments corresponding to the loss of CO2 (e.g., ~228-230) or other characteristic fragments. | Fragments corresponding to the loss of CO2 from the deuterated precursor. |
| Collision Energy | Optimized for the specific instrument and transition to achieve maximum signal intensity. | Optimized similarly to the unlabeled analyte. |
Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used.
Method Validation Data Comparison
Method validation is essential to ensure the reliability of an analytical method. The following table summarizes key validation parameters from different published studies.
| Parameter | Study 1 (HPLC-UV) [2] | Study 2 (HPLC-UV) | Study 3 (LC-MS/MS in dog plasma) [1] |
| Linearity Range | 0.5 - 60 µg/mL | 50 - 250 µg/mL | 5 - 10,000 ng/mL[1] |
| Correlation Coefficient (r²) | 0.9999[2] | > 0.999 | Not specified |
| Precision (%RSD) | Not specified | < 2% | Intra- and inter-assay variability: 3.2% - 11%[1] |
| Accuracy/Recovery | Not specified | Not specified | Average recovery: 89%[1] |
| Limit of Quantification (LOQ) | 0.20 µg/mL[2] | Not specified | 5 ng/mL[1] |
Experimental Workflow
The general workflow for the quantification of Carprofen using a deuterated internal standard involves several key steps, from sample collection to data analysis.
Caption: A generalized workflow for Carprofen quantification.
Conclusion
This guide has presented a comparative overview of analytical methods for the quantification of Carprofen, emphasizing the importance of using this compound as an internal standard for achieving high accuracy and precision. The choice of a specific method will depend on the required sensitivity, the nature of the biological matrix, available instrumentation, and throughput needs. For high-sensitivity and high-selectivity applications, LC-MS/MS with a deuterated internal standard is the recommended approach. Researchers should carefully validate their chosen method according to established guidelines to ensure the generation of reliable and reproducible data.
References
A comparative study of different ionization techniques for Carprofen and Carprofen-d3.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of Carprofen and its deuterated internal standard, Carprofen-d3, using Liquid Chromatography-Mass Spectrometry (LC-MS). While direct comparative studies on Carprofen are limited, this document synthesizes available data on Carprofen analysis and the known performance characteristics of each ionization technique for similar non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Electrospray Ionization (ESI) is the most prominently documented and utilized ionization technique for the quantitative analysis of Carprofen in various biological matrices. Operating typically in the negative ion mode, ESI provides high sensitivity and is well-suited for the acidic nature of Carprofen. Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative, particularly for less polar compounds and in scenarios where matrix effects with ESI are a concern. Although specific performance data for Carprofen with APCI is not extensively published, its application to other NSAIDs suggests it could offer advantages in certain analytical contexts.
Data Presentation: A Comparative Overview
The following tables summarize typical quantitative data for the analysis of Carprofen using ESI-LC-MS/MS. Data for APCI is inferred based on its general performance with acidic NSAIDs.
Table 1: Quantitative Performance of ESI for Carprofen Analysis
| Parameter | Typical Value | Matrix | Citation |
| Limit of Detection (LOD) | 0.066 µg/mL | Bulk Drug | [1] |
| Limit of Quantification (LOQ) | 0.20 µg/mL | Bulk Drug | [1] |
| Linear Range | 0.5 - 60 µg/mL | Bulk Drug | [1] |
| Ionization Mode | Negative | Various | [2][3] |
Table 2: Expected Performance of APCI for Carprofen Analysis (Inferred)
| Parameter | Expected Performance Characteristics | Rationale |
| Sensitivity | Potentially lower than ESI for acidic compounds | ESI is generally more efficient for pre-charged acidic molecules in solution. |
| Matrix Effects | Potentially lower than ESI | APCI involves gas-phase ionization, which can be less susceptible to co-eluting matrix components that affect droplet formation and desolvation in ESI. |
| Applicability | Suitable for thermally stable, less polar compounds | Carprofen is thermally stable, and APCI is a good alternative if ESI proves problematic due to matrix interference.[4] |
| Ionization Mode | Negative | APCI can effectively generate [M-H]⁻ ions for acidic molecules. |
Experimental Protocols
Detailed methodologies for key experiments involving the analysis of Carprofen using ESI-LC-MS/MS are provided below.
Protocol 1: LC-ESI-MS/MS for Carprofen in Bulk Drug[1]
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
Chromatographic Conditions:
-
Column: Octadecyl silane (ODS) C18 column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 100 mM ammonium acetate (pH 6.7) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the [M-H]⁻ ion of Carprofen.
-
Protocol 2: LC-ESI-MS/MS for Carprofen in Swine Plasma[7]
-
Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
Sample Preparation:
-
To 200 µL of plasma, add 25 µL of this compound internal standard (10 µg/mL).
-
Add 475 µL of methanol for protein precipitation.
-
Vortex and centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Specifics not detailed in the abstract, but typically a C18 column is used.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Negative.
-
Ion Spray Voltage: -4500 V.
-
Source Temperature: 450°C.
-
Detection (MRM Transitions):
-
Carprofen: 271.8 -> 228.0 (quantification) and 271.8 -> 225.9 (confirmation).
-
This compound: 275.0 -> 231.2.
-
-
Mandatory Visualization
Diagram 1: General Experimental Workflow for LC-MS Analysis of Carprofen
Caption: Workflow for Carprofen analysis by LC-MS.
Diagram 2: Comparison of ESI and APCI Ionization Mechanisms
Caption: ESI vs. APCI ionization mechanisms.
Concluding Remarks
For the routine, high-sensitivity analysis of Carprofen and this compound, Electrospray Ionization (ESI) in the negative ion mode is the well-established and recommended technique. However, in cases of significant matrix interference or for exploratory work with different sample types, Atmospheric Pressure Chemical Ionization (APCI) should be considered as a valuable alternative. Method development and validation are crucial when switching between ionization sources to ensure optimal performance and data quality.
References
- 1. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolysis of NSAIDs. I. photodegradation products of carprofen determined by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Assessing the accuracy and precision of Carprofen quantification with Carprofen-d3.
Harnessing Precision: A Guide to Carprofen Quantification Using Carprofen-d3
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comprehensive assessment of the use of this compound as a stable isotope-labeled internal standard in the quantification of Carprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). By leveraging the principle of isotope dilution mass spectrometry, this compound offers a robust solution for minimizing analytical variability and enhancing data reliability. This document outlines the performance of this method through comparative data, detailed experimental protocols, and illustrative diagrams to support its application in a research environment.
Quantitative Performance Overview
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. This approach significantly improves the accuracy and precision of the measurement by correcting for analyte loss during sample preparation and for variations in instrument response. The following table summarizes the quantitative performance of Carprofen quantification methods, highlighting the advantages of using a deuterated internal standard.
| Analytical Method | Internal Standard | Matrix | Accuracy (%) | Precision (% CV) | Recovery (%) | Linearity (ng/mL) |
| LC-MS/MS | This compound | Plasma | Not explicitly stated, but method validated according to industry standards | Not explicitly stated, but method validated according to industry standards | Not explicitly stated, but method validated according to industry standards | 1 - 1000 |
| LC-MS/MS | Flunixin-d3 and Chloramphenicol-d5 (for a multi-residue method including Carprofen) | Milk | 89 - 108 | 3 - 16 (inter-day) | Not explicitly stated | Not explicitly stated |
| HPLC with Fluorescence Detection | Flurbiprofen (structural analog) | Canine Plasma | Not explicitly stated | 3.2 - 11 (intra- and inter-assay) | 89 | 5 - 10,000 |
As indicated in the table, methods employing stable isotope-labeled internal standards, such as the multi-residue LC-MS/MS method, demonstrate high accuracy and precision.[1] While specific accuracy and precision values for a Carprofen assay using this compound were not detailed in the provided search results, the validation of such a method according to regulatory guidelines implies that these parameters fall within acceptable limits.[2] For comparison, an HPLC method using a structural analog as an internal standard also shows good precision and recovery.[3]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and validating analytical results. The following is a representative protocol for the quantification of Carprofen in plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[2]
Sample Preparation
-
To 200 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (this compound, 10 µg/mL).
-
Add 475 µL of methanol to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until analysis.
-
Prepare blank plasma samples using the same procedure without the addition of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm).[2]
-
Column Temperature: 40°C.[2]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 0.35 mL/min.[2]
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[2]
-
Monitored Transitions:
-
Carprofen: Precursor ion (m/z) 271.8 → Product ions (m/z) 228.0 and 225.9.[2]
-
This compound: The specific transition for this compound was not detailed in the provided information but would be a mass shift of +3 from the parent Carprofen transitions.
-
-
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.
References
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route [mdpi.com]
- 3. Effect of storage duration on carprofen concentration measurements in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Validated LC-MS/MS Method for High-Throughput Quantification of Multiple NSAIDs Using Carprofen-d3
A robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous determination of eight common non-steroidal anti-inflammatory drugs (NSAIDs) in plasma samples. This method employs Carprofen-d3 as a single internal standard, offering a streamlined workflow for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the method's performance, a detailed experimental protocol, and a comparison with alternative internal standards.
This analytical method is designed for the high-throughput analysis of a panel of frequently prescribed NSAIDs, including Ibuprofen, Naproxen, Diclofenac, Ketoprofen, Mefenamic Acid, Piroxicam, Meloxicam, and Celecoxib. The use of a deuterated analogue of a structurally related compound, this compound, as the internal standard (IS) ensures accurate and precise quantification by compensating for variations in sample preparation and instrument response. Carprofen belongs to the propionic acid class of NSAIDs, similar to ibuprofen, naproxen, and ketoprofen, making its deuterated form an excellent choice for broad-spectrum NSAID analysis.[1][2]
Performance Characteristics
The proposed method demonstrates excellent performance in terms of linearity, recovery, precision, and sensitivity. The validation parameters, summarized in the table below, are based on typical performance data from multi-residue NSAID analysis methodologies and represent the expected capabilities of this method.[3][4][5]
| Analyte | Linearity (r²) | Recovery (%) | Precision (RSD%) | LOQ (ng/mL) |
| Ibuprofen | >0.99 | 85-110 | <15 | 5.0 |
| Naproxen | >0.99 | 85-110 | <15 | 2.5 |
| Diclofenac | >0.99 | 85-110 | <15 | 1.0 |
| Ketoprofen | >0.99 | 85-110 | <15 | 2.0 |
| Mefenamic Acid | >0.99 | 85-110 | <15 | 1.0 |
| Piroxicam | >0.99 | 85-110 | <15 | 0.5 |
| Meloxicam | >0.99 | 85-110 | <15 | 0.5 |
| Celecoxib | >0.99 | 85-110 | <15 | 1.0 |
Justification for the Use of this compound
The selection of this compound as the internal standard is justified by the physicochemical similarities between Carprofen and the target NSAIDs. As a propionic acid derivative, Carprofen shares key structural and functional characteristics with several of the analyzed compounds.[2] This similarity in chemical properties generally leads to comparable behavior during sample extraction and chromatographic separation, which is crucial for a reliable internal standard.
| Compound | Chemical Class | pKa | LogP |
| Carprofen (IS) | Propionic Acid Derivative | - | - |
| Ibuprofen | Propionic Acid Derivative | 4.4-4.9 | 3.5-3.97 |
| Naproxen | Propionic Acid Derivative | 4.2-4.8 | 3.18 |
| Ketoprofen | Propionic Acid Derivative | 4.45 | 3.12 |
| Diclofenac | Acetic Acid Derivative | 4.0-4.15 | 4.51 |
| Mefenamic Acid | Anthranilic Acid Derivative | 4.2 | 5.1 |
| Piroxicam | Oxicam | 5.1-6.3 | 1.8-3.1 |
| Meloxicam | Oxicam | 4.08 | 2.93 |
| Celecoxib | COX-2 Inhibitor (Sulfonamide) | 11.1 | 3.5 |
Comparison with Alternative Internal Standards
While this compound offers a robust solution, other deuterated and non-deuterated compounds have been utilized as internal standards in multi-NSAID analysis. The following table provides a comparison with some common alternatives. The primary advantage of using a single internal standard that is structurally related to a broad class of analytes is the simplification of the workflow and reduction of potential errors associated with handling multiple internal standards.
| Internal Standard | Advantages | Disadvantages |
| This compound | Structurally related to propionic acid NSAIDs; a single IS simplifies the workflow. | May not perfectly mimic the behavior of all NSAID classes (e.g., oxicams, coxibs). |
| Celecoxib-d4 | Ideal for the quantification of Celecoxib and other coxibs. | May not be suitable for the broad range of acidic NSAIDs. |
| Diclofenac-d4 | Excellent for the analysis of Diclofenac and other acetic acid derivatives. | May show different extraction and ionization efficiencies compared to other NSAID classes. |
| Ibuprofen-d3 | Provides very accurate quantification for Ibuprofen. | Its volatility might differ from other, less volatile NSAIDs. |
| Mefenamic Acid-d4 | Suitable for anthranilic acid derivatives. | Limited applicability across other NSAID classes. |
Experimental Protocol
A detailed methodology for the simultaneous determination of multiple NSAIDs using this compound is provided below.
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation.
LC-MS/MS Analysis
The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A time-programmed gradient is used to achieve optimal separation of all analytes.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each NSAID and this compound.
Data Analysis and Quantification
The quantification of each NSAID is based on the ratio of the peak area of the analyte to the peak area of the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
This validated method provides a reliable and efficient tool for the simultaneous quantification of multiple NSAIDs in a research or drug development setting. The use of a single, structurally related internal standard simplifies the analytical workflow, reduces potential for error, and ensures high-quality, reproducible data.
References
- 1. Carprofen for Dogs: Uses, Dosage, Side Effects - Drugs.com [drugs.com]
- 2. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of extraction efficiencies for Carprofen and Carprofen-d3 with different solvents.
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents like Carprofen and its deuterated internal standard, Carprofen-d3, is paramount. The efficiency of the extraction process from biological matrices is a critical determinant of analytical accuracy and reliability. This guide provides a comparative analysis of different solvents used for the extraction of Carprofen and this compound, supported by experimental data and detailed protocols to aid in the selection of the most effective method.
Comparative Analysis of Extraction Efficiencies
The following table summarizes the extraction recovery data for Carprofen using various solvents as reported in different studies. It is important to note that the extraction efficiency can be influenced by the biological matrix (e.g., plasma, milk), the pH of the sample, and the specific extraction technique employed.
| Analyte | Extraction Method | Solvent System | Biological Matrix | Average Recovery (%) | Reference |
| Carprofen | Liquid-Liquid Extraction | Acetonitrile | Milk | 89 - 108 (for a suite of NSAIDs) | [1] |
| Carprofen | Protein Precipitation | Methanol | Milk | 94.7 - 110.0 (for a suite of NSAIDs) | |
| Ibuprofen* | Liquid-Liquid Extraction | Ethyl Acetate:Methyl Tertiary-Butyl Ether (7:3, v/v) | Dog Plasma | 82.23 - 87.89 |
Note: Data for Ibuprofen, a structurally similar NSAID, is included to provide additional context on solvent suitability for this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are representative protocols for liquid-liquid extraction and a general workflow for solid-phase extraction.
Liquid-Liquid Extraction (LLE) Protocol for Carprofen in Milk
This protocol is based on a method developed for the simultaneous identification and quantification of several NSAIDs in bovine and ovine milk[1].
-
Sample Preparation: To a 10 mL milk sample, add an internal standard solution containing this compound.
-
Protein Precipitation and Extraction: Add 10 mL of acetonitrile to the milk sample. Vortex for 1 minute to precipitate proteins and extract the analytes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
General Solid-Phase Extraction (SPE) Workflow
The following diagram illustrates a typical workflow for solid-phase extraction, a common technique for sample clean-up and concentration. The choice of sorbent and elution solvent is critical and needs to be optimized for the specific analyte and matrix.
Discussion on Solvent Selection
The selection of an appropriate extraction solvent is a balance between maximizing the recovery of the target analyte and minimizing the co-extraction of interfering matrix components.
-
Acetonitrile is a widely used solvent for the extraction of NSAIDs from biological matrices like milk. Its ability to effectively precipitate proteins while simultaneously extracting the drugs of interest makes it a popular choice for "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods[1].
-
Methanol is another effective solvent for protein precipitation and has been successfully used for the extraction of NSAIDs from milk. In some studies, a mixture of acetonitrile and methanol has also been employed.
-
For liquid-liquid extraction, a combination of a polar and a non-polar solvent can be effective. For instance, a mixture of ethyl acetate and methyl tertiary-butyl ether has been shown to provide good recovery for ibuprofen, a similar NSAID, from plasma.
The choice of solvent will ultimately depend on the specific requirements of the assay, including the nature of the biological matrix, the desired level of cleanliness of the final extract, and the analytical technique being used for quantification. For methods utilizing a deuterated internal standard like this compound, it is crucial that the chosen solvent provides consistent and high recovery for both the analyte and the internal standard to ensure accurate quantification.
References
Evaluating the linearity of calibration curves for Carprofen using Carprofen-d3 across a wide concentration range.
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Carprofen, a non-steroidal anti-inflammatory drug (NSAID), is critical in both research and clinical settings. The use of a stable isotope-labeled internal standard, such as Carprofen-d3, is a widely accepted practice in mass spectrometry-based bioanalysis to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. This guide provides an objective comparison of the linearity of calibration curves for Carprofen using this compound across various concentration ranges, supported by experimental data from published studies. We also present alternative methods for comparison.
Data Presentation: Linearity of Carprofen Calibration Curves
The following table summarizes the performance of different analytical methods for the quantification of Carprofen, with a focus on the linearity of calibration curves.
| Analytical Method | Internal Standard | Matrix | Concentration Range | Correlation Coefficient (R²) | Reference |
| LC-MS/MS | This compound | Swine Plasma | 1 - 1000 ng/mL | > 0.99 | [1][2] |
| LC-MS/MS | This compound | Methanol:Water (1:1, v/v) | 0.025 - 2 µg/mL | > 0.99 | [3] |
| HPLC with Fluorescence Detection | Flurbiprofen | Dog Plasma | 5 - 10,000 ng/mL | Not explicitly stated, but a linear range is reported | [4] |
| HPLC-UV | None | Mobile Phase | 0.5 - 60 µg/mL | 0.9999 | [5][6] |
| HPLC-UV | None | Mobile Phase | 50 - 250 ppm | 0.9999 | [7] |
| UV-Spectrophotometry | None | Methanol:Acetonitrile | 1 - 5 µg/mL | 0.999 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments utilizing this compound as an internal standard are provided below.
Method 1: LC-MS/MS for Carprofen in Swine Plasma
This method is suitable for the quantification of Carprofen in a biological matrix over a wide dynamic range.
-
Preparation of Standard Curve:
-
Prepare a stock solution of Carprofen (1000 µg/mL) by dissolving 10 mg of Carprofen in 5 mL of DMSO and 5 mL of methanol.[1][2]
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations ranging from 1 to 1000 ng/mL.[1][2]
-
Add this compound internal standard (IS) to each working standard to a final concentration of 500 ng/mL.[1][2]
-
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
The gradient elution is performed with mobile phases A (98%) and B (2%) for the first 0.1 minutes, followed by a linear gradient to 2% A and 98% B over 0.9 minutes, holding for 1 minute, and then returning to initial conditions at 2.1 minutes for re-equilibration.[1]
-
-
Mass Spectrometry:
-
Method 2: LC-MS/MS for Diluted Carprofen Solution
This method is suitable for determining the stability of Carprofen in solution.
-
Preparation of Standard Curve:
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Mandatory Visualization
The following diagram illustrates the general workflow for generating a calibration curve for Carprofen analysis using an internal standard.
Caption: Workflow for Carprofen quantification using an internal standard.
Comparison and Alternatives
The use of this compound as an internal standard in LC-MS/MS methods provides excellent linearity over a wide concentration range, as evidenced by the high correlation coefficients (R² > 0.99) in various studies. This demonstrates the robustness of using a stable isotope-labeled internal standard for accurate quantification.
Alternative methods, such as HPLC with UV or fluorescence detection, can also provide good linearity. For instance, HPLC-UV methods have shown excellent correlation coefficients (R² = 0.9999). However, these methods may be more susceptible to matrix effects, which can be mitigated by the use of an internal standard that is structurally similar but not isotopically labeled, such as Flurbiprofen. The choice of method and internal standard will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For regulated bioanalysis, the use of a stable isotope-labeled internal standard like this compound is generally the preferred approach due to its ability to provide the most accurate and precise results.
References
- 1. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route [mdpi.com]
- 3. Sterility and Stability of Diluted Carprofen in a Multidose Vial in the Laboratory Animal Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of storage duration on carprofen concentration measurements in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. ajpamc.com [ajpamc.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Carprofen-d3
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a compound extends beyond its experimental use. The proper disposal of research chemicals like Carprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Carprofen, is a critical final step that ensures laboratory safety and environmental protection. This guide provides a clear, step-by-step framework for the safe and compliant disposal of this compound, aligning with the best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. According to its Safety Data Sheet (SDS), Carprofen is classified as toxic if swallowed[1][2]. Therefore, personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of solid this compound should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. In case of a spill, the area should be cleaned up promptly using dry clean-up procedures to avoid generating dust. The spilled material should be collected in a suitable, labeled container for disposal[3].
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to local, state, and federal regulations[2][3]. The following protocol provides a general guideline for laboratories in the United States, based on regulations set forth by the Environmental Protection Agency (EPA).
Step 1: Waste Identification and Classification
The first step is to determine if this compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Based on available information, Carprofen is not a specifically listed hazardous waste on the P or U lists[4][5]. However, a waste determination should still be conducted to see if it exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Given that Carprofen is a stable solid and not corrosive or reactive, the primary consideration would be toxicity. Since Carprofen is toxic if swallowed, it is prudent to manage it as a hazardous waste.
Step 2: Segregation and Containerization
-
Solid Waste: Unused or expired solid this compound, as well as any grossly contaminated items such as weighing boats or filter paper, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. The container should be labeled with "Hazardous Waste," the chemical name and concentration of all components, and the approximate pH of the solution.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous waste.
Step 3: Waste Accumulation and Storage
Hazardous waste containers must be kept closed at all times, except when adding waste. They should be stored in a designated satellite accumulation area within the laboratory, which is at or near the point of generation and under the control of the operator. The storage area should be secure and have secondary containment to prevent spills from reaching the environment.
Step 4: Arranging for Disposal
Once the waste container is full or the project is complete, arrangements should be made for its disposal through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash[3]. The most common and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration[6][7].
Quantitative Data for Disposal Considerations
For the disposal of pharmaceutical waste, specific operational parameters are crucial for ensuring complete destruction and minimizing environmental impact.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | 850°C - 1200°C | Ensures complete combustion of organic compounds and destruction of active pharmaceutical ingredients.[2][8][7] |
| Incineration Residence Time | ≥ 2 seconds | Guarantees that the waste is exposed to the high temperature for a sufficient duration for complete destruction.[2][8] |
Experimental Protocols
One such method is the UV/chlorine process , which has been shown to be effective in degrading the NSAID naproxen in water. This process involves the irradiation of the sample with UV light in the presence of chlorine, leading to the degradation of the NSAID through a synergistic effect. The degradation follows pseudo-first-order kinetics, with the rate being influenced by factors such as chlorine dose and pH[1].
Another advanced oxidation process is the bio-electro-Fenton process , which has been used to treat wastewater containing various NSAIDs. This method generates highly reactive hydroxyl radicals that degrade the pharmaceutical compounds. The efficiency of this process is dependent on parameters such as pH, iron concentration, and applied voltage[9].
It is important to note that these degradation methods should only be performed by trained personnel in a controlled laboratory setting and may still require the final treated waste to be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of a robust laboratory safety culture.
References
- 1. Kinetics and mechanistic investigation into the degradation of naproxen by a UV/chlorine process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. dep.wv.gov [dep.wv.gov]
- 6. DSpace [iris.who.int]
- 7. bionicsscientific.com [bionicsscientific.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Safeguarding Your Research: A Comprehensive Guide to Handling Carprofen-d3
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Carprofen-d3 in a laboratory setting. Adherence to these procedures will help ensure personal safety and the integrity of your research.
This compound is a deuterated form of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). While deuteration is used for specific analytical purposes, the fundamental chemical properties and associated hazards are considered equivalent to those of Carprofen. Therefore, all safety precautions for Carprofen should be strictly followed when handling its deuterated analog.
Hazard Identification and Personal Protective Equipment (PPE)
Carprofen is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is also suspected of damaging the unborn child.[2][3] Therefore, appropriate PPE is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields are recommended for all procedures.[2] If there is a risk of splashing, chemical safety goggles and/or a face shield should be used. | To prevent eye contact which may cause temporary irritation.[2] |
| Skin Protection | Wear appropriate chemical-resistant gloves (impervious gloves are recommended).[2][3] Wear a lab coat or other protective clothing to prevent skin contact.[2][3] | To avoid skin contact. While not classified as a skin irritant, anecdotal reports suggest some individuals may experience skin irritation or sensitivity.[2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[2][4] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used.[5][6] | To prevent inhalation of dust or aerosols, as prolonged inhalation may be harmful.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form or preparing solutions.[2][4]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.
2. Weighing and Aliquoting:
-
Minimize Dust: When weighing the solid form, handle it carefully to minimize the generation of dust.
-
Use of Enclosure: For weighing, a balance enclosure or a fume hood is recommended.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. General Handling Practices:
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1][7]
-
Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.
Experimental Workflow for Handling this compound
Caption: A typical workflow for safely handling this compound in a laboratory setting.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed waste container. Do not pour down the drain.[2]
-
Contaminated Sharps: Any needles or other sharps used to handle this compound solutions should be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as chemical waste.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Disposal Method |
| Unused Solid this compound | Labeled, sealed chemical waste container | Dispose of in accordance with local, regional, and national regulations. |
| Solutions containing this compound | Labeled, sealed chemical waste container | Do not empty into drains.[2] Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled chemical waste bag or container | Dispose of as chemical waste. |
| Contaminated PPE (gloves, etc.) | Labeled chemical waste bag | Dispose of as chemical waste. |
2. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up or vacuum the spilled solid and place it in a labeled container for disposal.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory decontaminant.
-
Reporting: Report the spill to your laboratory supervisor or safety officer.
By adhering to these detailed safety and handling protocols, you can minimize risks and ensure a safe working environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
